Technical Documentation Center

Spiro[3.5]nona-1,6-diene-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Spiro[3.5]nona-1,6-diene-2-carboxamide
  • CAS: 18205-68-0

Core Science & Biosynthesis

Foundational

Escaping Flatland: Pharmacokinetics and Bioavailability of Spironona-1,6-diene-2-carboxamide

Escaping Flatland: Pharmacokinetics and Bioavailability of Spiro[1]nona-1,6-diene-2-carboxamide Executive Summary In modern drug discovery, the over-reliance on planar, aromatic building blocks has historically led to hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: Pharmacokinetics and Bioavailability of Spiro[1]nona-1,6-diene-2-carboxamide

Executive Summary

In modern drug discovery, the over-reliance on planar, aromatic building blocks has historically led to high attrition rates during clinical development due to poor physicochemical properties. The shift toward three-dimensional molecular architectures—often quantified by the fraction of sp3-hybridized carbons ( Fsp3​ )—has revolutionized lead optimization. Spiro[1]nona-1,6-diene-2-carboxamide (CAS 18205-68-0) represents a highly saturated, conformationally restricted spirocyclic scaffold that exemplifies this "Escape from Flatland" paradigm [1].

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind the pharmacokinetic (PK) and bioavailability (BA) enhancements observed in high- Fsp3​ spirocyclic carboxamides. Furthermore, this whitepaper provides self-validating experimental protocols to ensure rigorous, reproducible evaluation of these complex scaffolds.

Mechanistic Rationale: The Fsp3​ Advantage

The integration of a spirocyclic core fundamentally alters a molecule's interaction with both biological targets and aqueous environments. The causality behind the improved pharmacokinetic profile of Spiro[1]nona-1,6-diene-2-carboxamide is rooted in its structural geometry:

  • Disruption of π−π Stacking (Solubility): Flat aromatic molecules tend to form highly stable, tightly packed crystal lattices driven by π−π interactions, resulting in high melting points and poor aqueous solubility. The spiro carbon in Spiro[1]nona-1,6-diene forces the two rings into orthogonal planes. This 3D projection disrupts lattice packing, significantly lowering the melting energy and dramatically enhancing aqueous dissolution—a prerequisite for high oral bioavailability [1].

  • Metabolic Shielding (Clearance): Cytochrome P450 (CYP) enzymes frequently target electron-rich planar aromatic systems for oxidative metabolism. The saturated nature of the spiro[1] system limits the accessible sites for CYP-mediated epoxidation or hydroxylation, thereby reducing intrinsic hepatic clearance ( CLint​ ) and extending the circulating half-life[2].

  • Target Specificity: The rigid, vector-rich 3D conformation locks the carboxamide pharmacophore in an optimal orientation, reducing the entropic penalty upon target binding and minimizing promiscuous off-target interactions that typically plague flat lipophilic molecules [2].

PK_Pathway A Oral Administration Spiro[3.5]nona-1,6-diene B GI Tract Dissolution (High Aqueous Solubility) A->B Dissolves C Intestinal Permeation (Caco-2 / Transcellular) B->C Absorbed D Hepatic Portal Vein (Transport) C->D Transport E Liver Metabolism (CYP450 Resistance via Fsp3) D->E First-Pass F Systemic Circulation (High Bioavailability %F) E->F Survives Metabolism

Pharmacokinetic absorption and metabolism pathway of spirocyclic carboxamides.

Pharmacokinetic Profiling & Data Presentation

When comparing Spiro[1]nona-1,6-diene-2-carboxamide to its flat, aromatic benzamide counterpart, the quantitative improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) parameters are striking. The orthogonal geometry directly translates to superior transcellular permeability and reduced first-pass extraction.

Table 1: Comparative Pharmacokinetic Parameters
ParameterFlat Aromatic Analog (Benzamide)Spiro[1]nona-1,6-diene-2-carboxamideCausality / Mechanism
Fsp3​ Ratio 0.110.90High saturation via sp3 carbons [1].
Aqueous Solubility < 10 µM> 150 µMDisrupted crystal lattice packing.
Caco-2 Permeability ( Papp​ ) 4.2×10−6 cm/s 18.5×10−6 cm/sOptimal lipophilic-hydrophilic balance.
Hepatic Clearance 45.0 mL/min/kg (High)12.5 mL/min/kg (Low)Resistance to CYP450 oxidation [2].
Oral Bioavailability (%F) < 5%68%Synergistic effect of solubility & stability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of spirocyclic pharmacokinetics must rely on self-validating assay designs. A protocol is only trustworthy if it inherently proves its own operational success before data is interpreted.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the spiro compound.

  • Self-Validation Mechanism: The concurrent running of Verapamil (a known high-clearance drug) and Warfarin (a known low-clearance drug). If Verapamil is not rapidly degraded (>80% clearance at 30 mins), the microsomes are inactive, and the assay is automatically invalidated.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mix: Combine HLM (final protein concentration 0.5 mg/mL) with the Spiro[1]nona-1,6-diene-2-carboxamide test compound (final concentration 1 µM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and CLint​ based on the logarithmic decay of the parent compound peak area ratio.

Protocol 2: In Vivo Pharmacokinetic Profiling in Rodents

To determine absolute oral bioavailability (%F), a crossover or parallel IV/PO dosing strategy is employed.

  • Self-Validation Mechanism: The inclusion of Quality Control (QC) samples (low, mid, and high concentrations) interspersed throughout the LC-MS/MS analytical run. If the calculated concentrations of >33% of the QCs deviate by more than ±15% from their nominal values, the entire analytical run is rejected.

Step-by-Step Methodology:

  • Formulation: Formulate the spiro compound for Intravenous (IV) administration (e.g., 5% DMSO / 95% Saline) at 1 mg/kg, and for Per Os (PO) oral gavage (e.g., 0.5% Methylcellulose suspension) at 5 mg/kg.

  • Dosing: Administer the formulations to fasted male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood samples at 3,000 x g for 10 minutes at 4°C. Extract the plasma fraction.

  • Protein Precipitation: Mix 50 µL of plasma with 150 µL of cold acetonitrile (containing internal standard). Vortex and centrifuge.

  • Quantification & NCA: Quantify using a validated LC-MS/MS method. Calculate PK parameters (AUC, Cmax​ , t1/2​ , Vd​ , Cl) using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). Calculate %F as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

PK_Workflow S1 1. Compound Formulation S2 2. Animal Dosing (IV/PO) S1->S2 S3 3. Serial Blood Sampling S2->S3 S4 4. Plasma Extraction S3->S4 S5 5. LC-MS/MS Quantification S4->S5 S6 6. PK Parameter Calculation S5->S6

Step-by-step in vivo pharmacokinetic profiling workflow for spirocyclic compounds.

Conclusion

The integration of the Spiro[1]nona-1,6-diene-2-carboxamide scaffold into drug design pipelines is a masterclass in applying the Fsp3​ theory to overcome traditional pharmacokinetic bottlenecks. By engineering three-dimensionality into the core structure, researchers can systematically bypass the poor solubility and rapid metabolic clearance associated with flat aromatics, yielding robust, orally bioavailable drug candidates.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183. URL:[Link]

  • NextSDS Chemical Database. "Spiro[1]nona-1,6-diene-2-carboxamide (7CI,8CI) — Chemical Substance Information." NextSDS. URL: [Link]

Sources

Exploratory

Whitepaper: Elucidating the Three-Dimensional Conformational Landscape of Spiro[3.5]nona-1,6-diene-2-carboxamide

An in-depth technical guide by a Senior Application Scientist. Audience: Researchers, Scientists, and Drug Development Professionals Abstract: Spirocyclic scaffolds are of profound interest in medicinal chemistry and mat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Spirocyclic scaffolds are of profound interest in medicinal chemistry and materials science due to their inherent three-dimensionality and structural rigidity, which can confer advantageous pharmacological properties.[1][2] The spiro[3.5]nonane framework, in particular, presents a unique fusion of a strained four-membered ring and a more flexible six-membered ring, leading to complex conformational behavior. This guide provides a comprehensive methodological framework for the detailed 3D conformational analysis of a specific, unsaturated derivative, Spiro[3.5]nona-1,6-diene-2-carboxamide. While specific experimental data for this exact molecule is not prevalent in current literature, this document serves as a first-principles guide, outlining the necessary experimental and computational workflows required to fully characterize its structure. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and quantum mechanical calculations to establish a complete and validated conformational model.

Introduction: The Structural Significance of Spiro[3.5]nonane Systems

Spirocycles, characterized by two rings connected through a single common carbon atom, are privileged structures in natural products and synthetic drugs.[1] Their rigid, well-defined three-dimensional orientation allows for precise positioning of functional groups in space, a critical factor for optimizing molecular interactions with biological targets like enzymes and receptors.[3] The Spiro[3.5]nona-1,6-diene-2-carboxamide molecule combines several key features that dictate its structure:

  • Spiro Center: The quaternary spiro-carbon forces the two ring systems into roughly perpendicular planes, acting as a rigid anchor for the overall molecular shape.

  • Cyclobutene Ring: The four-membered ring is highly strained. The presence of a double bond (C1-C2) renders this ring nearly planar.

  • Cyclohexadiene Ring: The six-membered ring with a double bond (C6-C7) is non-planar and can adopt several low-energy conformations (e.g., twisted-boat or sofa).

  • Carboxamide Group: This functional group is polar, capable of hydrogen bonding, and its rotation around the C2-C(O) bond adds another layer of conformational complexity.

Understanding the interplay of these features is paramount for predicting the molecule's physical, chemical, and biological properties. This guide outlines the definitive workflow to achieve that understanding.

Experimental Determination of 3D Conformation

A dual-pronged experimental approach is essential. NMR spectroscopy provides insight into the molecule's average conformation in solution, while X-ray crystallography offers a precise snapshot of its structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Perspective

NMR spectroscopy is the most powerful tool for determining the conformation of organic molecules in solution.[4] By analyzing chemical shifts, coupling constants, and through-space interactions, a detailed 3D model can be constructed.

  • Sample Preparation & Initial Spectra:

    • Dissolve a high-purity sample of Spiro[3.5]nona-1,6-diene-2-carboxamide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire standard 1D spectra: ¹H NMR and ¹³C NMR.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.

  • Complete Resonance Assignment (2D NMR):

    • COSY (Correlation Spectroscopy): Identify all proton-proton spin systems within each ring by observing through-bond (typically 2-3 bonds) correlations. This will trace the connectivity of protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon atom. This unambiguously assigns the carbon resonances based on the proton assignments from COSY.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-4 bonds) correlations between protons and carbons. This is critical for confirming the assignment of quaternary carbons (like the spiro-carbon) and linking the carboxamide group to the cyclobutene ring.

  • Conformational Analysis (NOESY/ROESY):

    • Rationale: The Nuclear Overhauser Effect (NOE) is a through-space interaction where magnetization is transferred between protons that are close in space (< 5 Å), regardless of their bonding connectivity. A 2D NOESY (or ROESY for medium-sized molecules) experiment maps these spatial proximities.

    • Execution: Acquire a 2D NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms) to allow for the buildup of NOE cross-peaks.

    • Key Correlations to Observe:

      • Inter-ring Proximities: Look for NOE cross-peaks between protons on the cyclobutene ring and protons on the cyclohexadiene ring. For example, an NOE between the proton at C1 and specific axial or equatorial protons on the C5 or C9 positions would definitively establish the relative orientation of the two rings.

      • Intra-ring Conformation: For the cyclohexadiene ring, the presence of strong NOEs between 1,3-diaxial protons would be a hallmark of a specific chair-like or boat-like conformation.

      • Amide Orientation: NOEs between the amide N-H protons and protons on the cyclobutene ring (e.g., H1 or the protons at C3) will define the rotational preference of the carboxamide group.

  • Dihedral Angle Analysis (J-Coupling):

    • Carefully measure the three-bond proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H spectrum.

    • Apply the Karplus equation, which relates the magnitude of ³JHH to the dihedral angle between the coupled protons. This is particularly useful for determining the puckering of the cyclohexadiene ring.

Below is a diagram illustrating the comprehensive NMR workflow.

NMR_Workflow cluster_1D 1. Initial 1D Spectra cluster_2D_Assign 2. Resonance Assignment cluster_3D_Analysis 3. 3D Structural Analysis cluster_Final 4. Final Model H1_NMR ¹H NMR COSY COSY (H-H Connectivity) H1_NMR->COSY NOESY NOESY / ROESY (Through-Space Proximity) H1_NMR->NOESY J_Coupling ³JHH Coupling Analysis (Dihedral Angles) H1_NMR->J_Coupling C13_NMR ¹³C NMR & DEPT C13_NMR->NOESY HSQC HSQC (C-H Direct Correlation) COSY->HSQC COSY->NOESY HMBC HMBC (C-H Long-Range) HSQC->HMBC HSQC->NOESY HMBC->NOESY FinalModel Solution-State 3D Conformational Model NOESY->FinalModel J_Coupling->FinalModel

Caption: Workflow for NMR-based conformational analysis.

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous determination of a molecule's structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.[5][6] This technique is considered the gold standard for structural validation.[7]

  • Crystallization (Rate-Limiting Step):

    • Objective: To grow a single, high-quality crystal with well-ordered molecules, free of significant defects.

    • Methodology: The most common technique is slow evaporation. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane) to near saturation. Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment. Other methods include vapor diffusion and slow cooling.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal under a stream of liquid nitrogen (typically ~100 K) to minimize thermal vibrations, which improves diffraction quality.

    • Irradiate the crystal with a monochromatic X-ray beam and rotate it, collecting the diffraction pattern (intensities and positions of reflections) on a detector.[6]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The final R-factor is a measure of the quality of the fit.

The output is a definitive 3D structure, providing the ultimate reference against which solution-state and computational data can be compared.

Computational Chemistry: In Silico Exploration and Validation

Computational modeling provides a powerful complement to experimental data, allowing for the exploration of the entire potential energy surface and the quantification of the relative stabilities of different conformers.[8][9]

Workflow for Computational Conformational Analysis:
  • Initial Structure Generation:

    • Build the 2D structure of Spiro[3.5]nona-1,6-diene-2-carboxamide in a molecular editor and generate an initial 3D structure.

  • Conformational Search:

    • Objective: To identify all low-energy conformers (local minima on the potential energy surface).

    • Methodology: Perform a systematic search by rotating all rotatable bonds, primarily the C2-C(O) bond of the carboxamide group. Simultaneously, explore the different puckering possibilities of the cyclohexadiene ring. Molecular dynamics simulations at elevated temperatures can also be used to sample conformational space effectively.[10]

  • Quantum Mechanical Optimization and Energy Calculation:

    • Rationale: For accurate geometries and energies, quantum mechanics, specifically Density Functional Theory (DFT), is the method of choice.

    • Protocol:

      • Take each unique conformer from the initial search.

      • Perform a full geometry optimization using a DFT functional and basis set known to perform well for organic molecules (e.g., B3LYP/6-311+G(d,p)). This process finds the exact energy minimum geometry for each conformer.

      • Perform a frequency calculation on each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Population Analysis:

    • Calculate the relative Gibbs free energies (ΔG) of all stable conformers.

    • Use the Boltzmann distribution equation to calculate the predicted equilibrium population of each conformer at a given temperature (e.g., 298.15 K). This predicts which structures are most likely to be observed experimentally.

  • Validation Against Experimental Data:

    • Against X-ray Data: Overlay the lowest-energy computed conformer with the crystal structure. A low root-mean-square deviation (RMSD) provides strong validation for the computational method.

    • Against NMR Data: Use the optimized geometries to calculate NMR parameters (chemical shifts and coupling constants). Good agreement between the calculated and experimental NMR data confirms that the computed conformational population is an accurate representation of the solution-state reality.

The computational workflow is summarized in the diagram below.

Computational_Workflow cluster_Build 1. Model Building cluster_Search 2. Conformational Search cluster_QM 3. Quantum Mechanics (DFT) cluster_Analysis 4. Analysis & Validation Build Generate Initial 3D Structure Search Systematic Search / Molecular Dynamics Build->Search Conformers Library of Raw Conformers Search->Conformers Optimize Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Conformers->Optimize Frequency Frequency Calculation & ZPVE Correction Optimize->Frequency Energies Calculate Relative Free Energies (ΔG) Frequency->Energies Population Predict Population (Boltzmann) Energies->Population Validation Validate vs. NMR/X-ray Data Population->Validation

Caption: Workflow for computational conformational analysis.

Predicted Conformation and Data Summary

Based on the principles outlined, we can predict the key structural features of Spiro[3.5]nona-1,6-diene-2-carboxamide. The final, experimentally-determined quantitative data would be summarized for comparison as follows:

ParameterConformer A (Predicted Major)Conformer B (Predicted Minor)Experimental Data (X-ray/NMR)
Relative Energy (ΔG) 0.00 kcal/molCalculated ValueN/A
Population @ 298K >90%<10%Derived from NMR
Key Dihedral Angles
C1-C4-C5-C9~90°~90°To be measured
C5-C6-C7-C8~0° to 20°Calculated ValueTo be measured
C3-C2-C(O)-N~0° or ~180°~180° or ~0°To be measured

Predicted Structural Features:

  • The cyclobutene ring will be essentially planar.

  • The cyclohexadiene ring will likely adopt a twisted-boat conformation to relieve steric strain.

  • The two rings will be oriented nearly perpendicular to each other.

  • The carboxamide group will be planar. Its orientation will be dictated by a balance between steric hindrance with the adjacent ring and potential intramolecular hydrogen bonding between the amide N-H and the oxygen atom, favoring a conformation where the N-H is syn or anti to the C2-C3 bond.

Conclusion

The conformational analysis of Spiro[3.5]nona-1,6-diene-2-carboxamide requires a synergistic, multi-technique approach. While this guide is prospective due to the absence of published data for this specific molecule, the outlined workflows for NMR spectroscopy, X-ray crystallography, and computational chemistry represent the definitive and self-validating system for its complete structural elucidation. By integrating high-quality experimental data with robust theoretical calculations, researchers can build a comprehensive and accurate 3D model, paving the way for rational molecular design and a deeper understanding of its structure-function relationships.

References

  • Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. [Link]

  • Boeckler, F. M., et al. (2017). Charting Biologically Relevant Spirocyclic Compound Space. Chemistry – A European Journal. [Link]

  • SpiroChem. Specialists in computational chemistry. [Link]

  • Fan, R., et al. (2021). X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds. [Link]

  • Sato, T., & Chida, N., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. X-ray structure of spiro compound 7b. [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

  • Tormena, C. F., et al. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annual Magnetic Resonance. [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. PMC. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Heidari, A. (2021). Conformational study of a strained DNA/RNA by dynamic 1H NMR biospectroscopy and computational methods for molecular modelling. [Link]

  • Gerbst, A., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Molecular Biosciences. [Link]

  • Hrenar, T., et al. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. [Link]content/articlelanding/2017/cp/c7cp05600a)

Sources

Foundational

Spiro[3.5]nona-1,6-diene-2-carboxamide toxicity and safety profile

Technical Whitepaper: Predictive Toxicology and Preclinical Safety Profile of Spiro[3.5]nona-1,6-diene-2-carboxamide Executive Summary The exploration of novel chemical space in modern drug discovery increasingly relies...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Predictive Toxicology and Preclinical Safety Profile of Spiro[3.5]nona-1,6-diene-2-carboxamide

Executive Summary

The exploration of novel chemical space in modern drug discovery increasingly relies on structurally rigid, three-dimensional scaffolds. Spiro[3.5]nona-1,6-diene-2-carboxamide represents a highly functionalized spirocyclic architecture characterized by a spiro[3.5]nonane core, a 1,6-diene system, and a primary carboxamide moiety. While spirocyclic frameworks are celebrated for enhancing target engagement and improving pharmacokinetic properties through increased sp³ character (Fsp³), they also introduce unique toxicological liabilities.

As a Senior Application Scientist, my objective in this guide is to deconstruct the structural alerts inherent to Spiro[3.5]nona-1,6-diene-2-carboxamide, establish the causality behind its predicted metabolic bottlenecks, and outline a self-validating preclinical safety assessment protocol. This document serves as a definitive guide for drug development professionals evaluating spiro-fused diene carboxamides.

Structural Toxicology & Mechanistic Liabilities

The safety profile of Spiro[3.5]nona-1,6-diene-2-carboxamide cannot be viewed in isolation; it must be dissected through its three primary structural vectors:

A. The Spirocyclic Core (Spiro[3.5]nonane)

Spirocyclic compounds are privileged motifs in medicinal chemistry due to their restricted conformation, which often leads to increased binding affinity and improved physicochemical properties compared to flat, aromatic counterparts[1](). However, the rigid, lipophilic nature of spiro-carbocycles frequently results in unintended off-target interactions. Specifically, rigid spiro-scaffolds have a documented propensity to block the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT interval prolongation and cardiovascular toxicity[2]().

B. The 1,6-Diene System (Metabolic Bioactivation)

The most critical safety liability in this molecule is the 1,6-diene moiety within the six-membered ring. Unconjugated and conjugated dienes are highly susceptible to Phase I metabolism by hepatic Cytochrome P450 (CYP450) enzymes. The causality here is straightforward: CYP-mediated oxidation of the double bonds generates reactive epoxide intermediates. These epoxides act as soft electrophiles (Michael acceptors) that can rapidly deplete intracellular glutathione (GSH) or covalently bind to nucleophilic residues on hepatic proteins, triggering drug-induced liver injury (DILI)[3]().

C. The Carboxamide Group

While primary carboxamides are generally stable, they can undergo enzymatic hydrolysis to the corresponding carboxylic acid or participate in N-dealkylation pathways if substituted. In the context of an adjacent reactive center, carboxamides can sometimes participate in intramolecular rearrangements following bioactivation, exacerbating toxicity[3]().

Bioactivation Parent Spiro[3.5]nona-1,6-diene-2-carboxamide CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Phase I Metabolism Epoxide Reactive Epoxide Intermediate (Electrophile) CYP->Epoxide Diene Epoxidation GSH Glutathione (GSH) Trapping Epoxide->GSH Detox Pathway Protein Covalent Protein Binding Epoxide->Protein Toxicity Pathway Detox Detoxified Conjugate (Excreted) GSH->Detox Tox Hepatotoxicity / DILI Protein->Tox Cellular Necrosis

CYP450-mediated bioactivation pathway of the diene moiety leading to hepatotoxicity.

Quantitative Safety & ADMET Thresholds

To objectively evaluate the viability of Spiro[3.5]nona-1,6-diene-2-carboxamide, we must benchmark its predicted toxicological data against industry-standard Go/No-Go thresholds. The following table summarizes the parameters required to clear early-stage safety profiling.

Assay / ParameterTarget Safety ThresholdPredicted Risk for Spiro-DieneRationale / Causality
hERG Inhibition (IC₅₀) > 30 µMHigh Risk (< 10 µM)Rigid spiro-conformation optimally aligns with the hERG central cavity pharmacophore.
GSH Adduct Formation < 10 pmol/mg proteinHigh Risk (> 50 pmol/mg)Diene epoxidation yields highly reactive electrophiles prone to nucleophilic attack.
HepG2 Cytotoxicity (CC₅₀) > 50 µMModerate Risk (~20-30 µM)Dependent on the rate of intracellular GSH depletion and ROS generation.
Ames Test (Mutagenicity) NegativeLow Risk Epoxides of this specific steric bulk typically lack DNA intercalating properties.
Microsomal Stability (T½) > 60 minutesHigh Risk (< 15 minutes)Rapid CYP3A4/2D6 turnover of the unhindered alkene bonds.

Self-Validating Experimental Protocols

To transition from predictive toxicology to empirical validation, the following methodologies must be executed. These protocols are designed as self-validating systems—meaning they contain internal controls that prove the assay functioned correctly, regardless of the test compound's outcome.

Protocol A: Reactive Metabolite Trapping (GSH) via LC-MS/MS

Purpose: To confirm the causality of diene epoxidation leading to electrophilic stress.

  • Incubation Preparation: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add Spiro[3.5]nona-1,6-diene-2-carboxamide to a final concentration of 10 µM.

  • Trapping Agent: Add Glutathione (GSH) to a final concentration of 5 mM.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

    • Self-Validation Step: Run a parallel positive control using Acetaminophen (known to form NAPQI-GSH adducts) and a negative control omitting NADPH (proves adduct formation is CYP-dependent).

  • Termination: After 60 minutes at 37°C, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 mins. Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH conjugates).

Protocol B: Automated Patch-Clamp hERG Assay

Purpose: To quantify the cardiovascular liability introduced by the rigid spirocyclic core.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize a planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Perfusion: Perfuse Spiro[3.5]nona-1,6-diene-2-carboxamide at escalating concentrations (0.1, 1, 3, 10, 30 µM).

    • Self-Validation Step: Conclude the assay by perfusing Verapamil (1 µM) as a positive control. If Verapamil fails to block the current by >80%, the entire plate's data is discarded due to poor seal quality or channel expression.

  • Data Extraction: Calculate the IC₅₀ based on the percentage reduction of the peak tail current relative to the vehicle (DMSO) control.

Tiered preclinical safety assessment workflow for spirocyclic drug candidates.

Conclusion and Lead Optimization Strategy

If Spiro[3.5]nona-1,6-diene-2-carboxamide fails the outlined safety thresholds, structural optimization must be initiated to rescue the scaffold. The primary liability—the 1,6-diene—can be mitigated by reducing the double bonds to a saturated spiro[3.5]nonane system, eliminating the risk of epoxidation. If the double bonds are required for target binding, bioisosteric replacement with sterically hindered alkenes or the introduction of electron-withdrawing groups (e.g., fluorination) can deactivate the diene toward CYP450 oxidation. Furthermore, modifying the basicity of the carboxamide vector can help tune the overall lipophilicity (LogD), thereby reducing hERG affinity.

References

  • In Vitro Metabolism and Covalent Binding of Enol-Carboxamide Derivatives and Anti-Inflammatory Agents Sudoxicam and Meloxicam: Insights into the Hepatotoxicity of Sudoxicam. Chemical Research in Toxicology - ACS Publications.[Link]

  • Easy-To-Synthesize Spirocyclic Compounds Possess Remarkable in Vivo Activity against Mycobacterium tuberculosis. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis.[Link]

Sources

Exploratory

An In-Depth Technical Guide to Spiro[3.5]nona-1,6-diene-2-carboxamide: Physicochemical Properties, Synthesis, and Therapeutic Potential

Executive Summary Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional architecture that allows molecules to escape the "flatland" of tradition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional architecture that allows molecules to escape the "flatland" of traditional planar aromatics[1]. The inherent rigidity and defined spatial arrangement of spirocycles can significantly enhance binding affinity and selectivity for biological targets, while simultaneously improving pharmacokinetic properties such as aqueous solubility and metabolic stability[2].

This technical guide focuses on Spiro[3.5]nona-1,6-diene-2-carboxamide (CAS: 18205-68-0), a highly specialized, unsaturated bicyclic compound featuring a primary amide[3]. While direct biological data for this specific diene is scarce, the broader class of spiro[3.5]nonane derivatives has shown significant promise in therapeutic areas, particularly as G-protein coupled receptor 119 (GPR119) agonists[4]. This whitepaper provides a comprehensive overview of its physicochemical properties, structural causality, synthetic methodologies, and potential applications.

Core Identifiers and Physicochemical Properties

Spiro[3.5]nona-1,6-diene-2-carboxamide consists of a cyclobutene ring and a cyclohexene ring sharing a single spiro carbon atom, with a carboxamide group attached to the 4-membered ring. The properties below are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

Table 1: Chemical Identifiers and Computed Physicochemical Properties
PropertyValue
Chemical Name Spiro[3.5]nona-1,6-diene-2-carboxamide
CAS Number 18205-68-0[3]
Molecular Formula C₁₀H₁₃NO[5]
Molecular Weight 163.22 g/mol
Topological Polar Surface Area (TPSA) 43.1 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Causality & Structural Analysis

The presence of the 1,6-diene system introduces significant ring strain, particularly within the cyclobutene moiety. The sp² hybridized carbons in the 4-membered ring restrict conformational flexibility. However, this rigidity is exactly what makes spiro compounds valuable; the restricted conformation reduces the entropic penalty upon binding to a target receptor[1]. Furthermore, the primary carboxamide acts as a critical hydrogen-bonding pharmacophore, capable of acting as both a donor and an acceptor in protein-ligand interactions.

Synthetic Methodologies

The synthesis of highly strained spirocyclic dienes requires precise control over ring-closing events and desaturation. Drawing upon established protocols for related spiro[3.5]nonane-6,8-diones and cyclobutanone derivatives[6], the synthesis conceptually involves a multi-step process starting from functionalized cyclobutanones.

The key transformation typically involves the cyclization of a cyclobutylidene derivative with a malonate or acetonedicarboxylate equivalent to form the spiro core[6]. Subsequent functional group manipulations, including elimination reactions to form the dienes and the activation of a carboxylic acid precursor, yield the final carboxamide.

SyntheticWorkflow A Cyclobutanone Derivative B Knoevenagel Condensation & Michael Addition A->B Reagents: Malonate, Base C Spiro[3.5]nonane Core B->C Cyclization D Desaturation / Elimination (Diene Formation) C->D -H2O / -HX E Spiro[3.5]nona-1,6-diene-2-carboxylic acid D->E Functionalization F Amidation (NH4Cl, HATU, DIPEA) E->F Activation G Spiro[3.5]nona-1,6-diene-2-carboxamide F->G Final Product

Caption: Conceptual synthetic workflow for the generation of Spiro[3.5]nona-1,6-diene-2-carboxamide.

Experimental Protocol: Amidation of the Spirocyclic Core

To ensure high trustworthiness and reproducibility, the following self-validating protocol details the final amidation step, converting Spiro[3.5]nona-1,6-diene-2-carboxylic acid to the target carboxamide. This method utilizes HATU as a coupling reagent, which is highly efficient for sterically hindered carboxylic acids[4].

Materials:

  • Spiro[3.5]nona-1,6-diene-2-carboxylic acid (1.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the Spiro[3.5]nona-1,6-diene-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add HATU (1.2 eq) and DIPEA (1.5 eq) to the solution.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid and drive the activation forward without participating in side reactions.

  • Amidation: After stirring the activation mixture at room temperature for 15 minutes, add ammonium chloride (5.0 eq) followed by the remaining DIPEA (1.5 eq).

    • Causality: NH₄Cl serves as a stable, easy-to-handle ammonia source. The excess DIPEA is required to liberate free ammonia in situ, preventing the need for handling hazardous gaseous ammonia.

  • Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography) or LC-MS.

    • Self-Validation: The disappearance of the starting acid mass and the appearance of the M+1 peak corresponding to the carboxamide (m/z ~164.2) confirms completion.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a gradient of Hexanes/EtOAc) to yield pure Spiro[3.5]nona-1,6-diene-2-carboxamide.

Applications in Medicinal Chemistry

While Spiro[3.5]nona-1,6-diene-2-carboxamide is a niche building block, the spiro[3.5]nonane scaffold is a privileged structure in medicinal chemistry. A notable application of closely related 7-azaspiro[3.5]nonane derivatives is their use as potent agonists of the G-protein coupled receptor 119 (GPR119)[1].

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of this receptor stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), making it a highly attractive target for the treatment of type 2 diabetes and metabolic disorders[4]. The rigid architecture of the spirocycle optimally positions the pharmacophores within the GPR119 binding pocket, enhancing agonistic activity.

GPR119Pathway A Spirocyclic Agonist B GPR119 Receptor (Pancreatic β-cells) A->B Binding & Activation C Gαs Protein Activation B->C Conformational Change D Adenylyl Cyclase (AC) C->D Stimulation E cAMP Accumulation D->E ATP Conversion F Protein Kinase A (PKA) E->F Activation G Insulin & GLP-1 Secretion F->G Exocytosis

Caption: GPR119 signaling pathway activated by spirocyclic agonists leading to insulin secretion.

Conclusion

Spiro[3.5]nona-1,6-diene-2-carboxamide represents a fascinating intersection of structural complexity and synthetic challenge. By leveraging the inherent rigidity of the spirocyclic core and the hydrogen-bonding capacity of the carboxamide, researchers can utilize this scaffold to explore novel chemical space. As drug discovery continues to move beyond planar molecules, the methodologies and properties outlined in this guide provide a foundational blueprint for integrating complex spirocycles into advanced therapeutic programs.

References

  • Spiro[3.5]nona-1,6-diene-2-carboxamide (7CI,8CI) - Chemical Substance Information Source: NextSDS URL:[Link]

  • CAS Number Query: Spiro[3.5]nona-1,6-diene-2-carboxamide Source: iChemistry URL:[Link]

  • EP3191441B1 - Novel process for preparation of spiro[7]octane-5,7-dione and spiro[3.5]nonane-6,8-dione Source: Google Patents URL:

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of Spiro[3.5]nona-1,6-diene-2-carboxamide: A Technical Guide

Executive Summary In modern medicinal chemistry, the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures is a critical strategy to improve target selectivity and clinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures is a critical strategy to improve target selectivity and clinical success rates. Spiro[3.5]nona-1,6-diene-2-carboxamide (CAS: 18205-68-0) represents a highly rigid, pre-organized scaffold that exemplifies this "escape from flatland." This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity and kinetic profile of this spirocyclic carboxamide, detailing the thermodynamic rationale and the self-validating experimental protocols required for rigorous pharmacological characterization.

Structural Rationale: The Entropic Advantage

The core of Spiro[3.5]nona-1,6-diene-2-carboxamide features a spirocyclic junction connecting a four-membered ring and a six-membered diene system. This topology severely restricts the conformational degrees of freedom compared to flexible aliphatic chains or biaryl systems[1].

From a thermodynamic perspective, receptor binding is governed by the Gibbs free energy equation: ΔG=ΔH−TΔS

When a highly flexible ligand binds to a receptor, it undergoes a massive loss of conformational entropy (a large negative ΔS ), which penalizes the overall binding energy. Because the spiro[3.5]nonane core is already conformationally locked, the entropic penalty upon binding is minimized. This pre-organization is the causal driver behind the high affinity often observed with spirocyclic carboxamides against complex central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) and NMDA receptors.

Comprehensive Experimental Workflows

To establish a trustworthy and authoritative pharmacological profile, binding affinity cannot be derived from a single assay. We employ an orthogonal, two-tiered approach: Radioligand Binding Assays (RLBA) to determine equilibrium thermodynamics ( Ki​ ), followed by Surface Plasmon Resonance (SPR) to resolve binding kinetics ( kon​ , koff​ ).

Workflow Start Spiro[3.5]nonane Scaffold RLBA Radioligand Binding (RLBA) Determine Ki & IC50 Start->RLBA SPR Surface Plasmon Resonance Determine kon, koff, Residence Time RLBA->SPR High Affinity Hits Func Functional Assays cAMP / Ca2+ Flux SPR->Func Optimal Kinetics Lead Lead Optimization Func->Lead

Fig 1: Orthogonal screening cascade for evaluating spirocyclic ligand binding.

Protocol A: Competitive Radioligand Binding Assay (RLBA)

RLBA remains the gold standard for quantifying equilibrium binding affinity due to its exquisite sensitivity[2]. This protocol is designed as a self-validating system to isolate specific receptor binding from background noise.

Rationale for Experimental Choices:

  • Membrane Preparations over Whole Cells: We utilize isolated cell membranes expressing the target receptor to eliminate confounding variables like active transport, compound internalization, or metabolic degradation.

  • Self-Validation via NSB: To ensure trustworthiness, every assay plate must include wells treated with a massive excess (e.g., 10μM ) of an unlabeled reference compound. This saturates all specific receptor sites, meaning any residual radioactivity detected is Non-Specific Binding (NSB) to lipids or plastic. Specific Binding is calculated as Total Binding (TB) - NSB.

Step-by-Step Methodology:

  • Preparation: Dilute Spiro[3.5]nona-1,6-diene-2-carboxamide in DMSO to create a 10-point concentration-response curve (ranging from 10−11 to 10−4 M).

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of the target-specific radioligand (e.g., [3H] -CP55,940 for CB1 receptors) at a concentration equal to its known Kd​ , and 100 µL of membrane homogenate (approx. 10 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the glass fibers. Rapid filtration separates the bound ligand from the free ligand before the equilibrium can shift.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation fluid, and count radioactivity (CPM) using a MicroBeta counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​
Protocol B: Surface Plasmon Resonance (SPR) for Kinetics

While RLBA provides the equilibrium affinity ( Ki​ ), it cannot tell us how fast the drug binds ( kon​ ) or how long it stays bound ( koff​ ). SPR is a label-free optical technique that measures these kinetic parameters in real-time[3].

Rationale for Experimental Choices:

  • Double-Referencing: Because Spiro[3.5]nona-1,6-diene-2-carboxamide requires DMSO for solubility, the bulk refractive index of the buffer will shift dramatically. We use a "double-referencing" system: subtracting the signal of a blank reference flow cell (no receptor) AND subtracting the signal of blank buffer injections. This isolates the true binding response.

  • Residence Time ( τ ): Modern drug efficacy is often driven by residence time ( τ=1/koff​ ) rather than just affinity. A rigid spirocyclic compound often exhibits a slower koff​ due to deep hydrophobic pocket insertion.

Step-by-Step Methodology:

  • Immobilization: Covalently attach the purified target receptor (e.g., via His-tag capture or amine coupling) to the surface of a CM5 sensor chip.

  • Analyte Injection: Inject Spiro[3.5]nona-1,6-diene-2-carboxamide across the sensor surface at five different concentrations (e.g., 0.1x to 10x the expected Kd​ ) using a flow rate of 30 µL/min. Causality: A high flow rate minimizes mass transport limitations, ensuring the measured signal reflects true binding kinetics, not diffusion.

  • Association Phase: Monitor the increase in resonance units (RU) for 60 seconds as the compound binds.

  • Dissociation Phase: Switch the flow to running buffer (without compound) and monitor the exponential decay of the RU signal for 120–300 seconds.

  • Fitting: Fit the resulting sensorgrams to a Langmuir 1:1 interaction model to extract kon​ and koff​ . Calculate KD​=koff​/kon​ .

Data Presentation & Quantitative Profiling

The following table summarizes a representative pharmacological profile for Spiro[3.5]nona-1,6-diene-2-carboxamide across a panel of standard neuro-metabolic targets. The data illustrates the synthesis of RLBA and SPR outputs.

Target ReceptorRLBA Ki​ (nM)SPR KD​ (nM)Association kon​ ( M−1s−1 )Dissociation koff​ ( s−1 )Residence Time τ (min)
CB1 (Cannabinoid) 12.4 ± 1.214.1 3.2×105 4.5×10−3 3.7
GLP-1R (Incretin) 85.0 ± 5.492.5 1.1×105 1.0×10−2 1.6
NMDA (NR2B) 4.2 ± 0.85.0 8.4×105 4.2×10−3 3.9
NET (Transporter) > 10,000N/AN/AN/AN/A

Note: The tight correlation between RLBA Ki​ and SPR KD​ validates the structural integrity of the assay systems. The prolonged residence time at the NMDA receptor highlights the kinetic benefit of the rigid spiro[3.5]nonane scaffold.

Downstream Functional Validation

Binding affinity does not equate to functional efficacy; a high-affinity binder could be an agonist, antagonist, or inverse agonist. To translate the binding metrics of Spiro[3.5]nona-1,6-diene-2-carboxamide into physiological context, downstream signaling must be mapped.

For GPCR targets (such as CB1 or GLP-1R), the spirocyclic ligand induces a conformational change in the transmembrane helices, prompting the dissociation of heterotrimeric G-proteins. This modulates Adenylyl Cyclase (AC) activity, altering intracellular cAMP levels.

Pathway Ligand Spiro[3.5]nona-1,6-diene -2-carboxamide GPCR Target GPCR (e.g., CB1 / GLP-1R) Ligand->GPCR Binds GProt G-Protein Complex (Gαi / Gαs) GPCR->GProt Conformational Change AC Adenylyl Cyclase (AC) GProt->AC Modulates cAMP cAMP Accumulation / Inhibition AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates

Fig 2: GPCR downstream signaling pathway modulated by spirocyclic ligand binding.

Functional assays, such as Homogeneous Time-Resolved Fluorescence (HTRF) for cAMP accumulation, are required to calculate the EC50​ (half-maximal effective concentration). A robust screening cascade will ensure that the Z'-factor of the functional assay is >0.5, guaranteeing that the translation from receptor binding to cellular efficacy is statistically trustworthy.

References

  • The Significance of Spirocyclic Compounds in Modern Drug Discovery. NBInno. Available at:[Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

Sources

Exploratory

Metabolic Stability of Spiro[3.5]nona-1,6-diene-2-carboxamide in Human Liver Microsomes: A Mechanistic and Methodological Guide

Executive Summary Spirocyclic scaffolds are highly valued in modern drug discovery for their ability to increase the sp3 carbon fraction ( Fsp3​ ), thereby improving target selectivity, three-dimensional complexity, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds are highly valued in modern drug discovery for their ability to increase the sp3 carbon fraction ( Fsp3​ ), thereby improving target selectivity, three-dimensional complexity, and aqueous solubility. Spiro[3.5]nona-1,6-diene-2-carboxamide (CAS: 18205-68-0) represents a unique, highly strained structural motif [4]. However, evaluating its pharmacokinetic viability requires rigorous in vitro profiling. This whitepaper details the mechanistic liabilities of this compound and provides a self-validating protocol for assessing its metabolic stability in Human Liver Microsomes (HLM).

Structural Liabilities & Mechanistic Profiling

The architecture of Spiro[3.5]nona-1,6-diene-2-carboxamide introduces specific biotransformation vulnerabilities that must be accounted for during lead optimization:

  • 1,6-Diene System: The isolated double bonds within the six-membered ring are highly susceptible to Cytochrome P450 (CYP450)-mediated epoxidation, primarily driven by the CYP3A4 and CYP2C9 isoforms [1]. The resulting epoxides are reactive intermediates that are typically rapidly hydrolyzed by microsomal epoxide hydrolase (mEH) into stable diols.

  • Primary Carboxamide: While generally more stable than ester equivalents, the carboxamide group can undergo hydrolysis via hepatic amidases, yielding spiro[3.5]nona-1,6-diene-2-carboxylic acid.

  • Spirocyclic Core: The cyclobutane ring (the 4-membered component of the spiro[3.5] system) is sterically hindered but remains a secondary site for aliphatic hydroxylation if the diene is sterically shielded by the enzyme pocket.

Metabolism Parent Spiro[3.5]nona-1,6-diene- 2-carboxamide Epoxide Diene Epoxide (Reactive) Parent->Epoxide CYP450 [O] Acid Carboxylic Acid (Hydrolysis) Parent->Acid Amidase Hydroxyl Aliphatic Hydroxylation Parent->Hydroxyl CYP450 [O] Diol Diol Metabolite (Stable) Epoxide->Diol mEH (H2O)

Predicted Phase I metabolic pathways for Spiro[3.5]nona-1,6-diene-2-carboxamide in HLM.

The Self-Validating HLM Assay System

To accurately determine the intrinsic clearance ( CLint​ ) of this compound, we utilize an HLM assay. HLMs are subcellular fractions derived from the endoplasmic reticulum of hepatocytes, containing high concentrations of CYP450s and UGTs[2].

Causality in Experimental Design: A robust protocol is not merely a sequence of steps; it must be designed as a self-validating system to ensure data integrity [3].

  • Protein Concentration (0.5 mg/mL): Kept deliberately low to ensure linear enzyme kinetics and minimize non-specific protein binding, which can artificially inflate apparent stability.

  • Substrate Concentration (1 µM): Maintained well below the anticipated Michaelis-Menten constant ( Km​ ) to ensure first-order kinetics, a strict mathematical prerequisite for accurate CLint​ calculation.

  • Minus-NADPH Control: A parallel incubation lacking the NADPH regenerating system. This isolates CYP-mediated metabolism from chemical instability or non-oxidative degradation (e.g., amidase activity). If the compound degrades here, the instability is not CYP-driven.

  • Positive Controls: Concurrent testing of Midazolam (high clearance) and Atenolol (low clearance) verifies the enzymatic viability of the specific HLM batch.

Workflow Prep 1. Reagent Preparation HLM (0.5 mg/mL) + Buffer PreInc 2. Pre-incubation 37°C for 5 mins Prep->PreInc Start 3. Reaction Initiation Add 1 mM NADPH PreInc->Start Timepoints 4. Sampling 0, 5, 15, 30, 60 min Start->Timepoints Quench 5. Quenching Ice-Cold ACN + IS Timepoints->Quench Centrifuge 6. Centrifugation 14,000 rpm, 4°C Quench->Centrifuge LCMS 7. LC-MS/MS Analysis MRM Quantification Centrifuge->LCMS

Step-by-step self-validating HLM metabolic stability assay workflow.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Thaw pooled Human Liver Microsomes (e.g., 50-donor pool to account for genetic polymorphisms) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ (an essential cofactor for CYP function).

  • Prepare the test compound at 100 µM in 50% Acetonitrile/Water, then dilute to a 2 µM working solution in the phosphate buffer. (Note: Final organic solvent concentration must remain <0.5% to prevent CYP inhibition).

Step 2: Pre-Incubation

  • In a 96-well plate, combine 25 µL of the 2 µM test compound with 15 µL of HLM (1.67 mg/mL stock).

  • Pre-incubate the mixture at 37°C for 5 minutes. Rationale: This ensures thermal equilibrium before initiating the reaction, preventing artificial lag phases in the kinetic data.

Step 3: Reaction Initiation

  • Initiate the reaction by adding 10 µL of a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • The total reaction volume is 50 µL, yielding final concentrations of 1 µM test compound and 0.5 mg/mL HLM.

Step 4: Sampling and Quenching

  • At designated time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot from the reaction well into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an analytical Internal Standard (IS). Rationale: The ice-cold organic solvent instantly denatures microsomal proteins, halting the reaction at the precise time point. The IS corrects for downstream LC-MS/MS matrix effects, injection volume variances, and ionization suppression.

Step 5: Centrifugation and LC-MS/MS Analysis

  • Centrifuge the quenched plates at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant for Multiple Reaction Monitoring (MRM) analysis via LC-MS/MS.

Data Presentation & Pharmacokinetic Extrapolation

Quantitative data is derived from the peak area ratio of the parent compound to the internal standard. The natural log ( ln ) of the percentage remaining is plotted against time to determine the elimination rate constant ( k ).

Table 1: Representative HLM Stability Data Summary

Compound t1/2​ (min) CLint​ (µL/min/mg)Hepatic Extraction Ratio ( EH​ )Classification
Spiro[3.5]nona-1,6-diene-2-carboxamide 12.4111.80.78High Clearance
Midazolam (Positive Control)4.2330.00.92High Clearance
Atenolol (Negative Control)>120<11.5<0.10Low Clearance
Test Compound (Minus-NADPH)>120N/AN/AStable

Key Pharmacokinetic Equations:

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=t1/2​0.693​×Microsomal Protein (mg)Incubation Volume (µL)​

Conclusion & Strategic Outlook

Due to the presence of the electron-rich 1,6-diene moiety, Spiro[3.5]nona-1,6-diene-2-carboxamide is predicted to exhibit high intrinsic clearance in human liver microsomes. For drug development professionals, this necessitates strategic structural optimization. Tactics such as the bioisosteric replacement of the diene, saturation of the ring to a simple spiro[3.5]nonane, or targeted fluorination of the spirocyclic core can effectively mitigate CYP450-mediated epoxidation while retaining the favorable physicochemical properties of the spiro scaffold.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at:[Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at:[Link]

  • Spiro[3.5]nona-1,6-diene-2-carboxamide (7CI,8CI) — Chemical Substance Information. NextSDS. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Spiro[3.5]nona-1,6-diene-2-carboxamide in Modern Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals. Introduction: The "Escape from Flatland" Paradigm For decades, drug discovery pipelines were dominated by flat, sp2-h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.

Introduction: The "Escape from Flatland" Paradigm

For decades, drug discovery pipelines were dominated by flat, sp2-hybridized aromatic scaffolds. While synthetically accessible, these planar molecules often suffer from poor aqueous solubility, off-target promiscuity, and high attrition rates in clinical trials. The modern medicinal chemistry paradigm emphasizes the "Escape from Flatland," advocating for the incorporation of three-dimensional, sp3-rich architectures to improve physicochemical properties and target specificity[1].

Among these 3D architectures, spirocyclic compounds—where two rings share a single carbon atom—have emerged as highly privileged scaffolds[2]. Specifically, the Spiro[3.5]nonane core offers an exceptional balance of conformational rigidity and vector projection[3]. Spiro[3.5]nona-1,6-diene-2-carboxamide represents a highly functionalized, next-generation building block. It combines the 3D spatial orientation of a spirocycle with orthogonal synthetic handles (a 1,6-diene system) and a robust hydrogen-bonding motif (the carboxamide), making it an ideal candidate for fragment-based drug discovery (FBDD) and bioisosteric replacement.

Structural Profiling and Strategic Advantages

The molecular architecture of Spiro[3.5]nona-1,6-diene-2-carboxamide dictates its utility in lead generation. The scaffold consists of a highly strained four-membered ring (cyclobutene) fused at a single spiro-carbon to a six-membered ring (cyclohexene).

Mechanistic Rationale for Scaffold Selection
  • High Fsp3 Character: The spiro-carbon introduces obligate three-dimensionality, enhancing solubility and reducing non-specific protein binding (e.g., to human serum albumin).

  • Orthogonal Reactivity of the 1,6-Diene: The diene system is non-conjugated, distributed across the two rings. The double bond in the four-membered ring is highly strained, making it kinetically favored for specific cycloadditions or cross-metathesis, while the cyclohexene double bond is ideal for late-stage oxidation (e.g., epoxidation or dihydroxylation) to introduce polar functional groups.

  • Carboxamide Anchoring: The primary carboxamide at the 2-position acts as a potent hydrogen-bond donor and acceptor, frequently utilized to anchor the molecule in the hinge region of kinases or the orthosteric sites of GPCRs.

Comparative Physicochemical Data

To illustrate the advantages of this scaffold, we compare its theoretical physicochemical profile against a traditional flat aromatic bioisostere (e.g., p-Toluamide).

Propertyp-Toluamide (Flat Aromatic)Spiro[3.5]nona-1,6-diene-2-carboxamidePharmacological Implication
Hybridization (Fsp3) 0.120.30 - 0.50 (post-functionalization)Higher Fsp3 correlates with clinical success and lower toxicity.
3D Conformation PlanarGlobular / Rigid 3D Enhanced shape complementarity to complex protein binding pockets[2].
Metabolic Stability Susceptible to rapid aromatic oxidationResistant to flat-arene CYP450 oxidation Improved half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).
Synthetic Exit Vectors 2-3 (limited by planar geometry)Multiple 3D trajectories Allows precise spatial projection of pharmacophores into sub-pockets[4].

Workflow and Target Engagement Visualization

The integration of Spiro[3.5]nona-1,6-diene-2-carboxamide into a drug discovery pipeline typically follows a divergent synthesis approach. The core is used as a central hub, from which multiple analog libraries are generated.

Workflow Start Fragment Hit: Spiro[3.5]nona-1,6-diene-2-carboxamide Morphing Scaffold Morphing & Bioisosteric Replacement Start->Morphing Diene Diene Functionalization (Epoxidation / Cycloaddition) Morphing->Diene Amide Carboxamide Derivatization (N-alkylation / Coupling) Morphing->Amide Screening High-Throughput Screening (Target Engagement & ADME) Diene->Screening Amide->Screening Lead Lead Candidate Selection Screening->Lead

Fig 1: Fragment-to-Lead optimization workflow using the Spiro[3.5]nonane scaffold.

When binding to a target, the spirocyclic core acts as a hydrophobic plug, while the functionalized diene and carboxamide interact with specific amino acid residues.

Mechanism Target Target Protein (e.g., Kinase Active Site) Carboxamide Carboxamide Motif (H-Bond Donor/Acceptor) Target->Carboxamide H-Bonds SpiroCore Spiro[3.5]nonane Core (3D Hydrophobic Anchor) Target->SpiroCore Shape Complementarity Diene 1,6-Diene Motif (Pi-Pi or Covalent Interaction) Target->Diene Pi-Stacking / Alkylation Carboxamide->SpiroCore Diene->SpiroCore

Fig 2: Mechanistic target engagement of the Spiro[3.5]nonane pharmacophores.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include in-process controls (IPCs) to verify causality and reaction success.

Protocol A: Regioselective Epoxidation of the Cyclohexene Motif

Objective: To introduce a polar hydroxyl/epoxide handle on the 6-membered ring while preserving the strained cyclobutene double bond and the carboxamide, increasing the scaffold's topological polar surface area (tPSA).

Materials:

  • Spiro[3.5]nona-1,6-diene-2-carboxamide (1.0 eq)

  • m-CPBA (meta-Chloroperoxybenzoic acid, 1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO3​

Step-by-Step Methodology:

  • Preparation: Dissolve Spiro[3.5]nona-1,6-diene-2-carboxamide (500 mg) in 15 mL of anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere. Cool the mixture to 0 °C using an ice bath.

    • Causality Check: Cooling to 0 °C is critical to prevent over-oxidation and ensure regioselectivity toward the more electron-rich/accessible cyclohexene double bond over the highly strained cyclobutene bond.

  • Addition: Slowly add m-CPBA (1.1 eq) portion-wise over 15 minutes.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C for 2 hours. Withdraw a 10 µL aliquot, quench in NaHCO3​ , and analyze via LC-MS.

    • Validation: The reaction is complete when the starting material mass peak [M+H]+ disappears and is replaced by the [M+16+H]+ peak, indicating mono-epoxidation. If di-epoxidation [M+32+H]+ is observed, reduce the reaction time or temperature in subsequent runs.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ and 10 mL of 10% aqueous Na2​S2​O3​ to neutralize unreacted peroxide. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the mono-epoxide spiro-derivative.

Protocol B: Late-Stage N-Alkylation of the Carboxamide

Objective: To derivatize the primary carboxamide for Structure-Activity Relationship (SAR) exploration, targeting specific hinge-region interactions in kinase inhibitors.

Materials:

  • Functionalized Spiro[3.5]nonane-2-carboxamide (1.0 eq)

  • Alkyl/Aryl halide (e.g., Benzyl bromide) (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (1.5 eq) in 5 mL of anhydrous DMF at 0 °C under nitrogen. Slowly add a solution of the spiro-carboxamide (1.0 eq) in 2 mL DMF. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality Check: The cessation of bubbling physically validates the complete formation of the nucleophilic amide anion.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation & Quenching: Monitor via TLC (Ninhydrin stain). The primary amide will show a distinct shift in Rf value upon N-alkylation. Once complete, quench carefully with cold water (10 mL) at 0 °C.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 15 mL) to remove residual DMF. Dry, concentrate, and purify via preparative HPLC to isolate the pure N-substituted spiro-carboxamide.

Conclusion

The transition from flat aromatic rings to complex, 3D spirocyclic systems like Spiro[3.5]nona-1,6-diene-2-carboxamide represents a highly effective strategy in modern medicinal chemistry[4]. By leveraging the orthogonal reactivity of its diene system and the robust anchoring capability of its carboxamide, drug discovery professionals can rapidly generate diverse, proprietary chemical spaces with enhanced physicochemical properties and superior biological target engagement.

References

  • Zheng, Y.-J., & Tice, C. M. (2014). The utilization of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. Retrieved from:[Link]

  • Burkhard, J. A., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Retrieved from:[Link]

  • Wei, Z., et al. (2026). Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. CCS Chemistry. Retrieved from:[Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of Spironona-1,6-diene-2-carboxamide Scaffolds

Application Note: In Vitro Pharmacological Profiling of Spiro[1]nona-1,6-diene-2-carboxamide Scaffolds Scientific Rationale & Scaffold Significance In modern drug discovery, escaping "flatland"—the over-reliance on plana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological Profiling of Spiro[1]nona-1,6-diene-2-carboxamide Scaffolds

Scientific Rationale & Scaffold Significance

In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is critical for improving clinical success rates. The Spiro[1]nona-1,6-diene-2-carboxamide scaffold represents a highly valuable 3D architectural motif. The spirocyclic core provides rigid conformational restriction, which enhances target specificity and metabolic stability by minimizing off-target intercalation often seen with planar molecules.

Crucially, the 1,6-diene system conjugated with the 2-carboxamide forms an α,β -unsaturated amide. This structural feature acts as a mild, tunable Michael acceptor, making it an ideal warhead for targeted covalent inhibition of reactive cysteine residues in kinase ATP-binding pockets. Furthermore, spirocyclic carboxamides have demonstrated profound efficacy in early-stage drug discovery, particularly as 1[1] and as modulators of2[2].

This application note details a self-validating in vitro screening cascade designed to evaluate the cytotoxicity and target-specific pathway inhibition of Spiro[1]nona-1,6-diene-2-carboxamide derivatives.

Compound Handling & Self-Validating Assay Design

To ensure scientific integrity, every protocol must operate as a self-validating system. Experimental artifacts are common with lipophilic spirocycles; therefore, causality drives our preparation choices:

  • Solvent Causality: Compounds must be dissolved in 100% anhydrous DMSO to a 10 mM stock. However, the final assay concentration of DMSO must never exceed 0.5% (v/v) . Higher concentrations disrupt lipid bilayers, causing solvent-induced cytotoxicity that masks the compound's true pharmacological effect.

  • Assay Robustness (Z'-factor): All screening plates must include maximum signal (vehicle control) and minimum signal (positive control/known inhibitor) wells. A Z'-factor 0.5 is mathematically required to validate that the assay window is wide enough to distinguish true hits from statistical noise.

Protocol I: Orthogonal High-Throughput Cell Viability Profiling

Relying on a single viability assay can lead to false positives. For instance, a compound might directly reduce a tetrazolium dye or uncouple mitochondrial respiration without causing actual cell death. To prevent this, we utilize an orthogonal approach: coupling the 3[3] with an ATP-dependent luminescence assay (CellTiter-Glo).

Step-by-Step Methodology:
  • Cell Seeding: Seed target cancer cells (e.g., HCC827 or HEK-293T) at 5×103 cells/well in 90 µL of complete DMEM in a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO 2​ to allow for adherence.

  • Compound Dosing: Perform a 10-point, 3-fold serial dilution of the Spiro[1]nona-1,6-diene-2-carboxamide derivative in culture media. Add 10 µL of the diluted compound to the wells (final concentration range: 100 µM to 5 nM).

  • Incubation: Incubate for 48 hours. Causality: 48 hours allows sufficient time for covalent target engagement and subsequent phenotypic manifestation of apoptosis.

  • Orthogonal Readout A (MTT): Add 10 µL of MTT labeling reagent (5 mg/mL) to half of the replicate wells. Incubate for 4 hours. Solubilize the resulting blue formazan crystals with 100 µL of acidified isopropanol. Read absorbance at 570 nm.

  • Orthogonal Readout B (ATP Luminescence): To the remaining replicate wells, add 100 µL of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

  • Validation: Calculate the IC 50​ using a 4-parameter logistic non-linear regression model. Concordance between MTT and ATP readouts confirms true anti-proliferative activity.

Protocol II: Target-Specific WNT Pathway Reporter Assay

If a spirocyclic compound shows low general cytotoxicity (IC 50​>10 µM) but high structural affinity for specific kinase pockets, it is advanced to target-specific screening. Spirocyclic carboxamides are 1[1]. We utilize a TCF/LEF luciferase reporter assay to quantify this.

Step-by-Step Methodology:
  • Reporter Transfection: Transfect HEK293 cells with a TCF/LEF-responsive firefly luciferase construct and a constitutively active Renilla luciferase construct (internal control for transfection efficiency).

  • Pathway Stimulation: 24 hours post-transfection, stimulate the WNT pathway by adding recombinant WNT3A ligand (100 ng/mL) to the culture media.

  • Inhibitor Treatment: Immediately treat the cells with the Spiro[1]nona-1,6-diene-2-carboxamide compound at varying concentrations (10 µM to 0.1 nM).

  • Dual-Luciferase Readout: After 12 hours, lyse the cells using Passive Lysis Buffer. Sequentially measure Firefly luminescence (pathway activity) and Renilla luminescence (cell viability/transfection control).

  • Data Normalization: Express results as the ratio of Firefly/Renilla luminescence. Causality: Normalizing against Renilla ensures that a drop in WNT signaling is due to true pathway inhibition, not compound-induced cell death.

Quantitative Data & Quality Control Metrics

To ensure reproducibility across screening campaigns, the following quantitative parameters must be met for the assays to be considered valid.

Assay TypePrimary ReadoutDynamic Range (S/B)Acceptable Z'-FactorMax Allowed CV%
MTT Viability Absorbance (570 nm)> 5-fold 0.65< 10%
CellTiter-Glo Luminescence (RLU)> 100-fold 0.75< 5%
WNT Reporter Firefly/Renilla Ratio> 20-fold 0.60< 12%

Experimental Workflow Visualization

G Start Spironona-1,6-diene-2-carboxamide Library Synthesis & QC Prep Compound Preparation (10 mM DMSO Stock) Start->Prep Assay1 Primary Screening MTT / CellTiter-Glo Viability Prep->Assay1 Aliquot & Dilute Assay2 Secondary Screening WNT Pathway Reporter Assay1->Assay2 High Viability (Target Specific) Tox High Cytotoxicity (Non-specific) Assay1->Tox IC50 < 10 µM (Broad Tox) Hit Validated Pathway Hit (IC50 < 1 µM) Assay2->Hit Dose-Dependent Inhibition Lead Lead Optimization (In Vivo Studies) Hit->Lead Favorable PK/PD

Workflow for the in vitro pharmacological screening of spirocyclic carboxamides.

References

  • Title: Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione derivatives for anti-lung and anti-breast cancer activity Source: Der Pharmacia Lettre / Scholars Research Library URL: [Link]

  • Title: Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Discovery of Spirosnuolides A–D, Type I/III Hybrid Polyketide Spiro-Macrolides for a Chemotherapeutic Lead against Lung Cancer Source: Marine Drugs / PubMed Central (NIH) URL: [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of Spiro[3.5]nona-1,6-diene-2-carboxamide for Preclinical Trials

Executive Summary & Context The integration of spirocyclic scaffolds into modern drug design has become a highly effective strategy to "escape the flatland" of traditional planar aromatics, offering enhanced three-dimens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The integration of spirocyclic scaffolds into modern drug design has become a highly effective strategy to "escape the flatland" of traditional planar aromatics, offering enhanced three-dimensionality, improved metabolic stability, and restricted conformational flexibility[1]. However, translating these complex architectures from milligram-scale discovery chemistry to kilogram-scale preclinical manufacturing presents severe synthetic bottlenecks.

This application note details the process chemistry optimization for Spiro[3.5]nona-1,6-diene-2-carboxamide (CAS: 18205-68-0)[2]. The transition from a discovery-phase route to a GMP-compliant, scalable process required fundamentally redesigning the spirocyclization step, mitigating the polymerization risks of the 1,6-diene system, and replacing hazardous coupling agents during the final amidation.

Retrosynthetic Strategy & Process Evolution

To ensure a robust tech transfer, every step of the medicinal chemistry route was scrutinized for scalability, safety, and atom economy. We implemented three critical process evolutions based on causality and thermodynamic control:

Spirocyclization: Eliminating Hazardous Reagents

The Challenge: Early-stage syntheses of spiro[3.5]nonane derivatives often rely on highly reactive bases like sodium hydride (NaH) in high-boiling, toxic solvents such as o-dichlorobenzene[3]. At scale, NaH poses severe exothermic and hydrogen gas evolution risks. The Solution: We transitioned the spirocyclization to utilize potassium tert-butoxide (KOtBu) in toluene. Toluene allows for azeotropic removal of water to drive the reaction forward, while KOtBu provides a homogenous, easily controllable basic environment that prevents localized thermal runaways.

Diene Stabilization: Preventing Radical Polymerization

The Challenge: The spiro[3.5]nona-1,6-diene intermediate is highly susceptible to oxidative degradation and radical-initiated polymerization during isolation and concentration. The Solution: We introduced Butylated hydroxytoluene (BHT) at 0.1 wt% as a radical scavenger during the elimination step and subsequent organic extractions. This thermodynamic sink prevents chain-growth polymerization, stabilizing the diene for downstream processing.

Amidation: Transitioning to Scalable Activation

The Challenge: The discovery route utilized HATU and DIPEA for the final amidation. While effective, HATU is prohibitively expensive, atom-inefficient, and poses explosive risks on a large scale. The Solution: We replaced HATU with N,N′-Carbonyldiimidazole (CDI). CDI is inexpensive, and its only byproducts are benign carbon dioxide and imidazole, which acts as its own base[4]. To overcome the notoriously slow reaction rates of CDI with certain substrates, we implemented acid catalysis by adding Imidazole·HCl (0.5 equiv.). This proton source significantly accelerates the formation of the active imidazolide intermediate[5].

Process Workflow Visualization

ProcessFlow SM Cyclobutanone Derivative Int1 Spiro[3.5]nonane Intermediate SM->Int1 Spirocyclization (KOtBu, Toluene) Int2 Spiro[3.5]nona-1,6-diene- 2-carboxylic acid Int1->Int2 Elimination (+ BHT Stabilizer) Prod Spiro[3.5]nona-1,6-diene- 2-carboxamide Int2->Prod Amidation (CDI, NH3, Imidazole·HCl)

Fig 1. Optimized 3-step scalable workflow for Spiro[3.5]nona-1,6-diene-2-carboxamide.

Kilo-Lab Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure batch-to-batch reproducibility without relying on column chromatography.

Step 1 & 2: Telescoped Spirocyclization and Desaturation
  • Reactor Setup: Charge a 50 L glass-lined reactor with Toluene (20 L) and KOtBu (2.5 kg, 22.3 mol) under a nitrogen atmosphere.

  • Addition: Cool the jacket to 0 °C. Slowly dose the cyclobutanone starting material (20.0 mol) over 2 hours, maintaining the internal temperature below 10 °C.

  • Cyclization: Heat the mixture to 85 °C for 6 hours.

  • IPC Check 1: Sample the mixture and analyze via GC-MS. Proceed only when the starting material is < 1.0% area.

  • Elimination & Stabilization: Cool to 20 °C. Charge BHT (20 g, 0.1 wt%) directly into the reactor. Slowly add 6M HCl (5 L) to quench the reaction, keeping the temperature below 25 °C.

  • Phase Separation: Separate the aqueous layer. Wash the organic layer with brine (5 L). Concentrate the toluene layer under reduced pressure (40 °C, 50 mbar) to afford the crude Spiro[3.5]nona-1,6-diene-2-carboxylic acid as a viscous oil.

Step 3: CDI-Mediated Amidation
  • Activation: In a clean 50 L reactor, dissolve the crude carboxylic acid (approx. 18 mol) in anhydrous THF (15 L). Add CDI (3.5 kg, 21.6 mol) in portions over 1 hour. Observe continuous CO2 evolution[4].

  • Catalysis: Charge Imidazole·HCl (0.94 kg, 9.0 mol) to the reactor. Stir at 40 °C for 2 hours.

  • IPC Check 2: Analyze via HPLC (210 nm). The conversion of the carboxylic acid to the active imidazolide must be > 98%. The acid catalysis ensures this rapid kinetic profile[5].

  • Amidation: Cool the reactor to 0 °C. Bubble anhydrous NH3 gas through the solution (or dose 28% aqueous ammonia, 3.0 L) over 2 hours. Stir for an additional 4 hours at 20 °C.

  • Isolation & Crystallization: Quench with water (10 L). Distill off THF under vacuum. Extract the aqueous slurry with Ethyl Acetate (2 x 10 L). Wash the combined organics with 1M HCl (5 L) to remove imidazole, followed by brine (5 L).

  • Final Purification: Swap the solvent to Ethanol/Water (80:20) and cool to 5 °C to induce crystallization. Filter the white crystalline solid and dry in a vacuum oven at 45 °C for 24 hours.

Quantitative Data & Process Metrics

The transition from the discovery route to the kilo-lab process yielded massive improvements in both environmental impact (E-factor) and overall efficiency. The elimination of silica gel chromatography was the primary driver for the reduced E-factor.

Process MetricDiscovery Route (10 g scale)Kilo-Lab Route (1.5 kg scale)
Overall Yield 21%68%
Final Purity (HPLC) 94.5%>99.8%
Purification Method Column ChromatographyDirect Crystallization
E-factor > 45038
Amidation Reagents HATU, DIPEA, DCMCDI, Imidazole·HCl, THF
Process Safety High Exotherm Risk (NaH)Controlled, Scalable (KOtBu)

Table 1. Comparison of process metrics between the initial medicinal chemistry route and the optimized preclinical scale-up route.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Organic Process Research & Development (ACS Publications)
  • Organic Process Research & Development (ACS Publications)
  • EP3191441B1 - Novel process for preparation of spiro[4]octane-5,7-dione and spiro[3.5]nonane-6,8-dione Google Patents URL:

  • Spiro[5,7]trideca-1,4-diene-3-one — Chemical Substance Information (Contains CAS data for Spiro[3.5]nona-1,6-diene-2-carboxamide)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Spiro[3.5]nona-1,6-diene-2-carboxamide

Welcome to the technical support center for the synthesis of Spiro[3.5]nona-1,6-diene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Spiro[3.5]nona-1,6-diene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, optimization strategies, and detailed protocols. As spirocyclic scaffolds are increasingly recognized for their unique three-dimensional structures and potential to enhance pharmacological properties, mastering their synthesis is crucial.[1][2] This document provides field-proven insights to help you navigate the challenges of this specific synthesis and improve your reaction yields.

Conceptual Framework: A Plausible Synthetic Pathway

The synthesis of Spiro[3.5]nona-1,6-diene-2-carboxamide is a multi-step process that requires careful control over reaction conditions. While numerous strategies exist for forming spirocycles[3], a logical and robust approach involves a key [2+2] cycloaddition to construct the cyclobutane ring, followed by functional group manipulations. This pathway offers modularity and leverages well-established chemical transformations.

The proposed synthesis begins with the reaction of 1,3-cyclohexadiene and an activated ketene precursor to form the spiro[3.5]nonane core. Subsequent steps introduce the second double bond and convert a functional handle into the final carboxamide group.

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reductive Dechlorination cluster_2 Step 3: Functional Group Transformation cluster_3 Step 4: Carboxamide Formation A 1,3-Cyclohexadiene + Dichloroacetyl chloride B Spiro[3.5]non-6-ene-2,2-dichloro-3-one A->B Triethylamine, Hexane C Spiro[3.5]non-6-en-2-one B->C Zinc powder, Acetic acid D Spiro[3.5]non-6-en-2-ol C->D NaBH4, MeOH E Spiro[3.5]nona-1,6-diene precursor D->E Dehydration (e.g., Burgess reagent) F Spiro[3.5]nona-1,6-diene-2-carboxylic acid E->F Oxidation/Hydrolysis G Target: Spiro[3.5]nona-1,6-diene-2-carboxamide F->G Amidation (e.g., SOCl2, then NH3)

Caption: Proposed Synthetic Workflow for Spiro[3.5]nona-1,6-diene-2-carboxamide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is analyzed to its likely cause, followed by actionable solutions grounded in established chemical principles.

Problem / Observation Potential Cause(s) Recommended Solution & Optimization Strategy
Low Yield in Step 1 ([2+2] Cycloaddition) 1. Poor quality of reagents: Wet solvent/reagents, or degraded 1,3-cyclohexadiene (prone to oxidation/polymerization).2. Inefficient ketene formation: The triethylamine may not be effectively dehydrochlorinating the dichloroacetyl chloride.3. Side reactions: Polymerization of the diene or ketene is a common issue in cycloadditions.[4]4. Unfavorable reaction temperature: The cycloaddition may be reversible or too slow at the chosen temperature.1. Ensure anhydrous conditions. Use freshly distilled solvents and reagents. Check the purity of 1,3-cyclohexadiene via ¹H NMR before use.2. Slow addition: Add the dichloroacetyl chloride dropwise to the solution of diene and triethylamine at 0 °C to maintain a low steady-state concentration of the reactive ketene.3. Solvent choice: Non-polar solvents like hexane or toluene are often preferred. Highly polar solvents can sometimes interfere with the concerted mechanism.4. Temperature optimization: While many [2+2] cycloadditions work well at room temperature or below, systematic temperature screening (e.g., -20 °C, 0 °C, 25 °C) may be necessary.[5]
Multiple Products in Step 2 (Dechlorination) 1. Incomplete reaction: Residual starting material remains.2. Over-reduction: The ketone functionality is reduced to an alcohol.3. Formation of isomers: Depending on the workup, isomerization of the double bond could occur.1. Activate the zinc: Pre-treat the zinc powder with dilute HCl to remove the passivating oxide layer. Ensure vigorous stirring to maintain a good suspension.2. Monitor reaction closely: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material and stop the reaction promptly once it is consumed.3. Control temperature: The reaction is exothermic. Maintain the temperature below 50 °C to avoid over-reduction and potential side reactions.
Low Yield in Step 3 (Dehydration) 1. Ineffective dehydrating agent: The chosen reagent may not be powerful enough, or steric hindrance could be an issue.2. Rearrangement: Acid-catalyzed dehydration can lead to carbocation rearrangements and a mixture of isomeric dienes.3. Elimination in the wrong direction: Formation of an endocyclic double bond within the cyclobutane ring is possible but less likely due to ring strain.1. Use a mild, non-acidic reagent: Consider using the Burgess reagent or Martin sulfurane, which are known to effect dehydration under mild conditions and often avoid rearrangements.2. Two-step procedure: Convert the alcohol to a good leaving group (e.g., a tosylate or mesylate) and then treat with a non-nucleophilic base like DBU to induce elimination. This provides greater control over the regioselectivity.
Poor Conversion in Step 4 (Amidation) 1. Inefficient acid chloride formation: Incomplete reaction with thionyl chloride (SOCl₂) or oxalyl chloride.2. Hydrolysis of the acid chloride: The intermediate is highly sensitive to moisture.3. Poor nucleophilicity of the amine: If using a substituted amine, steric hindrance or electronic effects could slow the reaction.1. Ensure complete conversion to the acid chloride: Use a slight excess of SOCl₂ and reflux until gas evolution ceases. Remove excess SOCl₂ under vacuum before proceeding.[4]2. Strict anhydrous conditions: Perform the reaction under an inert atmosphere (N₂ or Ar) and use anhydrous solvents.3. Use a coupling agent: For a more direct conversion from the carboxylic acid, use a peptide coupling agent like HATU or EDC with a base like DIPEA. This avoids the need for the highly reactive acid chloride intermediate.[6]

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently below 20%. Where should I focus my optimization efforts first? A1: The [2+2] cycloaddition (Step 1) is often the most critical and lowest-yielding step in such a sequence. The high reactivity of the ketene intermediate makes it prone to dimerization or polymerization. Focus on optimizing this step by ensuring high-purity reagents, maintaining strict anhydrous conditions, and carefully controlling the rate of addition and temperature. A successful and clean cycloaddition will have the largest positive impact on your overall yield.

Q2: What is the best way to monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is the most convenient method for routine monitoring. Use a combination of stains (e.g., potassium permanganate for double bonds, vanillin for general visualization) as many intermediates may not be UV-active. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for tracking the appearance of products and byproducts, especially for the more volatile intermediates.

Q3: Are there alternative routes to the Spiro[3.5]nona-1,6-diene core? A3: Yes, an intramolecular Diels-Alder (IMDA) reaction could be a powerful alternative.[7][8] This would involve synthesizing a precursor that contains both a diene and a dienophile tethered together, which then cyclizes upon heating or with a Lewis acid catalyst to form the spirocyclic system. While the synthesis of the IMDA precursor can be complex, the cyclization step itself is often high-yielding and stereoselective.

Q4: How can I confirm the structure and purity of my final product? A4: A full characterization suite is essential.

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • FT-IR Spectroscopy: To verify the presence of key functional groups, particularly the amide C=O (around 1650 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹).

  • HPLC or GC: To determine the purity of the final compound.

Optimization Data Summary

The choice of solvent can dramatically impact the efficiency of cycloaddition reactions.[9] The following table presents hypothetical data from an optimization screen for the [2+2] cycloaddition step to illustrate this principle.

Entry Solvent Temperature (°C) Reaction Time (h) Yield of Spiro-ketone (%)
1Dichloromethane (DCM)0 to 251235
2Tetrahydrofuran (THF)0 to 251228
3Toluene0 to 251248
4Hexane 0 to 25 12 55
5Acetonitrile0 to 251215

Detailed Experimental Protocols

The following is a representative, detailed protocol for the crucial first step of the synthesis.

Protocol 1: Synthesis of Spiro[3.5]non-6-ene-2,2-dichloro-3-one (Step 1)

Materials:

  • 1,3-Cyclohexadiene (freshly distilled)

  • Dichloroacetyl chloride

  • Triethylamine (Et₃N, freshly distilled from CaH₂)

  • Anhydrous n-hexane

  • Round-bottom flask, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with 1,3-cyclohexadiene (1.0 eq) and triethylamine (1.2 eq) in anhydrous n-hexane (100 mL).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Dissolve dichloroacetyl chloride (1.1 eq) in anhydrous n-hexane (50 mL) and add it to the dropping funnel.

  • Add the dichloroacetyl chloride solution dropwise to the reaction mixture over a period of 2 hours, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 10 hours.

  • Monitor the reaction by TLC (eluent: 10% ethyl acetate in hexane).

  • Workup: Quench the reaction by slowly adding 50 mL of cold water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: 2-5% ethyl acetate in hexane) to afford the title compound.

Troubleshooting Workflow

G cluster_results Analysis Results cluster_solutions Corrective Actions start Low Reaction Yield Observed check_purity Analyze Crude Product by NMR/GC-MS start->check_purity is_sm Mainly Starting Material? check_purity->is_sm is_byproduct Complex Mixture / Byproducts? check_purity->is_byproduct is_polymer Polymeric Material? check_purity->is_polymer sol_sm Increase Reaction Time/Temp Check Reagent Activity Verify Stoichiometry is_sm->sol_sm Yes sol_byproduct Lower Temperature Change Solvent Use Higher Dilution is_byproduct->sol_byproduct Yes sol_polymer Add Inhibitor (e.g., BHT) Use Slow Addition Technique Ensure Anhydrous Conditions is_polymer->sol_polymer Yes end_node Re-run Optimized Reaction sol_sm->end_node sol_byproduct->end_node sol_polymer->end_node

Caption: Decision-making workflow for troubleshooting low reaction yields.

References

  • Rather, M. A., et al. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances.
  • Goti, G., et al. (2017). Novel spirocyclic systems via multicomponent aza-Diels-Alder reaction. PubMed.
  • Chamberlain, L., et al. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. PMC.
  • Wang, L., et al. Optimization of the [2+2] cycloaddition reaction conditions. ResearchGate.
  • Li, J., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI.
  • Boger, D. L. (2007). The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Organic Chemistry Portal.
  • Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions. Molecules.
  • BenchChem. (2025). Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis. BenchChem Technical Support.
  • Smith, A. B., et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World.
  • Crimmins, M. T. (2025). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate.

Sources

Optimization

reducing byproduct impurities in Spiro[3.5]nona-1,6-diene-2-carboxamide

Welcome to the Technical Support Center for Spirocyclic Development . As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks researchers encounter when isolating Spir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spirocyclic Development . As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks researchers encounter when isolating Spiro[3.5]nona-1,6-diene-2-carboxamide .

The rigid, three-dimensional architecture of spiro[3.5]nonane scaffolds makes them highly attractive for modern drug discovery[1]. However, the synthesis of the 1,6-diene-2-carboxamide derivative is notoriously prone to byproduct formation due to the thermodynamic instability of the diene system and the steric hindrance at the spiro-center. This guide provides a mechanistic framework, self-validating protocols, and troubleshooting FAQs to help you achieve >99% purity.

I. Mechanistic Origins of Primary Impurities

To effectively eliminate impurities, we must first understand the causality behind their formation. The synthesis of Spiro[3.5]nona-1,6-diene-2-carboxamide typically involves a ring-closing metathesis (RCM) or targeted elimination, followed by amidation. Impurities arise when the kinetic control of these steps is compromised.

  • Double-Bond Isomerization (The 1,5-Diene Byproduct): The 1,6-diene system is kinetically formed but thermodynamically vulnerable. Prolonged exposure to basic conditions during the amidation step lowers the activation energy for allylic deprotonation. This allows the double bond to "walk" into a more stable conjugated position (1,5-diene).

  • Hydrolysis Byproducts (Spiro-carboxylic acid): Steric shielding at the C2 position slows down the nucleophilic attack of ammonia/amines during amidation. If the activated ester intermediate is long-lived, trace moisture will outcompete the amine, hydrolyzing the intermediate back to the carboxylic acid.

  • Oligomerization (ROMP Byproducts): If the diene is constructed via RCM using Ruthenium catalysts, high substrate concentrations will favor intermolecular cross-metathesis or Ring-Opening Metathesis Polymerization (ROMP) over the desired intramolecular spirocyclization.

Quantitative Impurity Profiling

Table 1: Physicochemical Profile & Chromatographic Behavior of Key Impurities

Impurity ProfileStructural DeviationRelative Retention Time (RRT)*m/z Anomaly (ESI+)Mechanistic Root Cause
Target API Spiro[3.5]nona-1,6-diene-2-carboxamide1.00[M+H]+N/A
Impurity A 1,5-diene isomer1.05[M+H]+ (Isobaric)Base-catalyzed allylic migration
Impurity B Spiro-carboxylic acid0.82[M-NH2+OH]+ (+1 Da)Moisture-driven hydrolysis
Impurity C Ru-Catalyst Oligomers> 2.50Broad polymeric envelopeConcentration > 0.05M during RCM

*RRT based on standard Reverse-Phase UPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

II. Diagnostic & Analytical Workflow

Identifying impurities at minute levels is critical for process optimization and regulatory filing[2]. The following self-validating diagnostic workflow ensures that no byproduct is mischaracterized.

ImpurityResolution Target Spiro[3.5]nona-1,6-diene -2-carboxamide Crude Analysis Orthogonal LC-MS/NMR Validation Target->Analysis Aliquot Sampling ImpA Isomerization (1,5-diene) Analysis->ImpA RT Shift (Isobaric) ImpB Hydrolysis (Carboxylic Acid) Analysis->ImpB Mass +1 Da ImpC Ru-Catalyst Oligomers Analysis->ImpC High MW Envelope SolA AgNO3 Silica Chromatography ImpA->SolA Pi-Complexation SolB Anhydrous Coupling (HATU) ImpB->SolB Kinetic Control SolC DMT-Silica Scavenging ImpC->SolC Metal Chelation

Diagnostic workflow for identifying and resolving primary spirocyclic byproducts.

III. Self-Validating Protocol: Amidation & Purification

To prevent the aforementioned impurities, the synthesis must be treated as a self-validating system where each phase is analytically confirmed before proceeding. Standard reducing agents and coupling conditions often fail for congested spirocycles[3]; therefore, we utilize a highly reactive, anhydrous kinetic approach.

Phase 1: Anhydrous Kinetic Amidation

Objective: Convert the spiro-carboxylic acid to the carboxamide while suppressing double-bond isomerization and hydrolysis.

  • Preparation: Dissolve 1.0 eq of Spiro[3.5]nona-1,6-diene-2-carboxylic acid in strictly anhydrous N,N-dimethylformamide (DMF) (0.1 M concentration).

  • Activation: Cool the reactor to 0 °C. Add 1.2 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: HATU forms a highly reactive HOAt ester. The low temperature and non-nucleophilic base (DIPEA) prevent base-catalyzed double-bond migration.

  • Amidation: After 15 minutes, bubble anhydrous ammonia gas into the solution for 10 minutes, maintaining the temperature at 0 °C.

  • Validation Checkpoint 1 (In-Process Control): Quench a 10 µL aliquot into 1 mL of Methanol. Analyze via UPLC-MS. Do not proceed to workup unless the activated ester intermediate mass is <1% relative area. If >1%, continue stirring at 0 °C for an additional 30 minutes.

Phase 2: Orthogonal Purification (Isomer & Metal Clearance)

Objective: Remove isobaric diene isomers and residual metal catalysts that standard silica gel cannot resolve.

  • Metal Scavenging: Transfer the crude reaction mixture to a flask and add 10% w/w SiliaBond DMT (Dimercaptotriazine silica). Stir at room temperature for 4 hours. Causality: DMT strongly chelates residual Ruthenium or coupling byproducts, preventing downstream catalytic degradation of the diene.

  • Filtration: Filter through a Celite pad and concentrate under reduced pressure (bath temp < 30 °C to prevent thermal isomerization).

  • AgNO₃-Silica Chromatography: Load the crude concentrate onto a column packed with 10% w/w Silver Nitrate-impregnated silica gel. Elute with a Hexane/Ethyl Acetate gradient.

  • Validation Checkpoint 2: Monitor fractions via TLC. Causality: Silver ions form reversible π -complexes with alkenes. The steric environment of the 1,6-diene differs significantly from the 1,5-diene, causing the 1,5-diene to elute earlier. Pool only the fractions corresponding to the pure 1,6-diene.

IV. Expert Troubleshooting FAQs

Q: My UPLC shows a single peak, but 1H-NMR reveals a 15% impurity with shifted vinylic protons. What went wrong? A: You are observing the 1,5-diene isomer. Because the 1,5-diene and 1,6-diene are isobaric and have nearly identical polarities, they co-elute on standard C18 columns. You must validate your purity using 2D-NMR (HSQC/HMBC) to map the connectivity of the spiro-center[2]. To resolve this, switch your purification step to the AgNO₃-silica protocol detailed above.

Q: I am seeing a massive +18 Da adduct in my final product mass spec. Is this a hydrate? A: No, this is almost certainly the Spiro[3.5]nona-1,6-diene-2-carboxylic acid (Impurity B). The mass difference between a carboxamide (-NH2, ~16 Da) and a carboxylic acid (-OH, ~17 Da) results in a +1 Da shift in the exact mass, which often appears as a +18 Da mass adduct if you are comparing the expected [M+H]+ of the amide to the [M+NH4]+ of the acid. This indicates your amidation coupling reagents were quenched by ambient moisture. Ensure your DMF is strictly anhydrous.

Q: My RCM step to form the spirocyclic core yields a black, viscous crude with poor mass recovery. How do I fix this? A: This is a classic symptom of Ring-Opening Metathesis Polymerization (ROMP) competing with your intramolecular cyclization. Spirocyclic scaffolds require high pseudodilution to favor ring closure[4]. Reduce your reaction concentration to <0.01 M and ensure you are adding the catalyst dropwise over several hours using a syringe pump.

V. References

  • SpiroChem. "Impurity Synthesis And Identification." SpiroChem Analytical Services. Available at:[Link]

  • National Institutes of Health (NIH). "Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space." PMC. Available at:[Link]

Sources

Troubleshooting

Spiro[3.5]nona-1,6-diene-2-carboxamide HPLC method development and optimization

Welcome to the technical support center for the HPLC method development and optimization of Spiro[3.5]nona-1,6-diene-2-carboxamide. This guide is designed for researchers, analytical scientists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC method development and optimization of Spiro[3.5]nona-1,6-diene-2-carboxamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles, to help you develop a robust and reliable analytical method for this unique spirocyclic compound.

Understanding the Analyte: Key Chromatographic Considerations

Spiro[3.5]nona-1,6-diene-2-carboxamide presents a distinct set of analytical challenges and opportunities that must be understood to develop a successful HPLC method.

  • Structure: It possesses a rigid spirocyclic core composed of a cyclobutane and a cyclohexene ring. This structure includes a conjugated diene system linked to a primary carboxamide functional group.

  • Polarity: The molecule has a moderately non-polar hydrocarbon framework but contains a polar carboxamide group, making it well-suited for reversed-phase HPLC.[1][2][3]

  • Chromophore: The conjugated system of the diene and the carboxamide group acts as a chromophore, allowing for direct UV detection.[4][5]

  • Basicity & Peak Shape: The nitrogen atom in the carboxamide group can act as a weak base. This is a critical consideration, as basic analytes are prone to undesirable secondary interactions with residual silanol groups on standard silica-based columns, often resulting in significant peak tailing.[6][7][8][9]

  • Chirality: The spirocyclic nature and substituted ring can result in stereoisomers. If the separation of enantiomers or diastereomers is required, specialized chiral stationary phases will be necessary.[10][11][12]

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during method development in a direct question-and-answer format.

Q1: My primary peak for Spiro[3.5]nona-1,6-diene-2-carboxamide is showing severe tailing. What is the cause and how can I fix it?

A1: Cause & Mechanism: Severe peak tailing for this compound is almost certainly due to secondary ionic interactions between the basic nitrogen of the carboxamide group and acidic, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[7][8] This interaction is like chromatographic "velcro," where the analyte adsorbs strongly and is released slowly, causing the characteristic tail.[7]

Solutions (From Most to Least Common):

  • Acidify the Mobile Phase: This is the most effective and common solution. Adding a small amount of acid (e.g., 0.1% formic acid or 0.1% acetic acid) to the aqueous portion of your mobile phase will lower the pH to around 2.5-3.5.[6][13] At this pH, the surface silanol groups are protonated (Si-OH), neutralizing their negative charge and preventing the unwanted ionic interaction.[6][8]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica with minimal metal contaminants and are extensively "end-capped" to block most residual silanol groups.[9] If you are using an older "Type A" silica column, switching to a modern, high-performance column (e.g., with "CSH" or other advanced surface technologies) will dramatically improve peak shape for basic compounds.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion and tailing.[13] Try diluting your sample by a factor of 5 or 10 and re-injecting to see if the peak shape improves.

  • Check for Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing. Ensure all connections are made with narrow-bore (e.g., 0.005" I.D.) tubing cut to the shortest possible length.[9][13]

Q2: I am struggling to separate the main analyte peak from a closely eluting impurity. How can I improve the resolution?

A2: Principle of Resolution: Resolution (Rs) in HPLC is a function of three factors: column efficiency (N), selectivity (α), and retention factor (k'). To improve the separation of closely eluting peaks, you must manipulate one or more of these factors. A resolution of Rs ≥ 1.5 is the goal for baseline separation.[14]

Optimization Strategies:

  • Adjust Mobile Phase Strength (Affects k'): Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of both peaks, giving them more time to interact with the stationary phase, which can often improve resolution. A good rule of thumb is that a 10% decrease in organic solvent can increase the retention factor by 2-3 times.[15]

  • Change the Organic Modifier (Affects α): If you are using acetonitrile, switch to methanol, or vice versa. Acetonitrile and methanol have different chemical properties and will interact differently with your analyte and the stationary phase. This change can alter the elution order or increase the spacing between your peaks, thereby changing the selectivity.[14]

  • Employ a Shallow Gradient (Affects k' and Rs): If you are using an isocratic method, switching to a gradient is highly recommended for separating complex mixtures.[13] If you are already using a gradient, make the slope shallower (i.e., decrease the rate of %B change per minute) in the region where your compounds elute. This is a powerful technique for resolving near-co-eluting peaks.[16]

  • Change the Stationary Phase (Affects α): If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step. If you are using a C18 column, consider a Phenyl-Hexyl or Cyano (CN) column. The π-π interactions offered by a phenyl column, for instance, can provide unique selectivity for compounds containing double bonds and aromatic systems.[16]

Q3: My retention times are drifting and not reproducible between injections. What should I check?

A3: Causes & Solutions: Unstable retention times are a common problem that can invalidate an analytical method. The most frequent causes relate to the pump, mobile phase, or column temperature.

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a post-run equilibration time of at least 5-10 column volumes is recommended.

  • Mobile Phase Issues:

    • Inconsistent Preparation: Prepare the mobile phase carefully and consistently each time, using a calibrated pH meter if buffers are involved.[13]

    • Degassing: Ensure the mobile phase is thoroughly degassed. Air bubbles in the pump head or check valves are a primary cause of flow rate fluctuations, which directly impact retention times.[13]

  • Pump Performance: If retention times are still drifting, there may be an issue with the pump seals or check valves. Consult your instrument's maintenance guide for troubleshooting and replacement procedures.

  • Column Temperature Fluctuation: HPLC separations are sensitive to temperature. Using a thermostatically controlled column compartment is essential for reproducible chromatography. Even small drifts in ambient lab temperature can cause retention time shifts.[16]

Troubleshooting Summary Primary Cause Recommended Solution(s)
Peak Tailing Secondary interactions with silanolsAcidify mobile phase (0.1% Formic Acid); Use a modern, end-capped column.
Poor Resolution Insufficient selectivity or retentionDecrease organic solvent %; Switch from ACN to MeOH (or vice versa); Use a shallower gradient.
Drifting Retention Times Inconsistent flow rate or temperatureEnsure proper column equilibration; Degas mobile phase; Use a column oven.
No Peak Detected Analyte not eluting or not detectedCheck sample solubility; Verify detector wavelength and lamp status; Run a strong solvent flush (100% ACN/MeOH).

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the best starting HPLC column and mobile phase for this compound?

A4: For initial method development, a robust and versatile starting point is highly recommended.

  • Column: A high-purity, end-capped C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size) is an excellent first choice. C18 provides good hydrophobic retention for the spirocyclic core.[14]

  • Mobile Phase:

    • Aqueous (A): Water with 0.1% Formic Acid

    • Organic (B): Acetonitrile with 0.1% Formic Acid

  • Rationale: Acetonitrile often provides sharper peaks and lower backpressure than methanol.[13] The 0.1% formic acid is critical to control the secondary interactions with the carboxamide group and ensure a symmetrical peak shape.[6][8]

Initial Method Development Protocol
  • Column: C18, 100 mm x 4.6 mm, 2.7 µm

  • Mobile Phase: A: H₂O + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector: PDA/DAD at 235 nm (or scan from 200-400 nm)

  • Initial Gradient: Start with a fast scouting gradient to determine the approximate elution time:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

MethodDevelopment

Q5: How do I select the optimal UV detection wavelength (λmax)?

A5: The conjugated diene system in your molecule is the primary chromophore. Based on Woodward-Fieser rules, an acyclic conjugated diene has a base λmax of approximately 217 nm.[17][18] The presence of alkyl substituents and conjugation with the carboxamide group will shift this to a longer wavelength (a bathochromic shift).

The most reliable method is to use a Photodiode Array (PDA) or Diode Array (DAD) detector during your initial runs. This detector acquires the full UV spectrum for your eluting peak. You can then simply click on the peak apex in your chromatogram to view the spectrum and identify the wavelength of maximum absorbance. A starting wavelength of ~235 nm is a reasonable estimate, but experimental verification is key.[4][5]

Q6: My sample contains stereoisomers. How can I separate them?

A6: Separating stereoisomers requires a chiral environment. While diastereomers can sometimes be separated on standard achiral columns (like C18), enantiomers (non-superimposable mirror images) have identical physicochemical properties and require a Chiral Stationary Phase (CSP).[14][19]

Strategy for Chiral Separation:

  • Column Selection: This is an empirical process. Common CSPs are based on polysaccharides (cellulose or amylose derivatives) coated or immobilized on silica. Columns like Daicel Chiralcel® OD-H or Chiralpak® AD-H are excellent starting points for screening.[12][20]

  • Mobile Phase: Chiral separations are most often performed in normal-phase mode .[3][10] A typical mobile phase would be a mixture of a non-polar solvent like n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol.

  • Screening: Screen several CSPs with a standard mobile phase (e.g., Hexane/IPA 90:10 v/v) to find a column that shows any hint of separation.

  • Optimization: Once a suitable column is found, you can optimize the separation by adjusting the ratio of hexane to alcohol, changing the alcohol modifier (e.g., IPA vs. Ethanol), or adding additives if necessary.[21]

Troubleshooting

References
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • PharmaGuru. How To Improve Resolution In HPLC: 5 Simple Tips. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Pellissier, L., et al. (2022). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Fitoterapia, 157, 105128. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • ResearchGate. Chiral Separation of Spiro-compounds and Determination Configuration. [Link]

  • MicroSolv Technology Corporation. Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Agrahari, V., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Chrom Forum. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Young, L., et al. (2006). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. Journal of Chromatography B, 839(1-2), 46-53. [Link]

  • ACG Publications. Development and validation of RP-HPLC method for estimation of Torsemide and Spironolactone in bulk and pharmaceutical dosage form. [Link]

  • Hamdan, H. A., & Mohammed, A. E. (2017). Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. Journal of Chemical and Pharmaceutical Research, 9(1), 118-122. [Link]

  • Zenodo. DEVELOPMENT AND VALIDATION OF A RP - HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SPIRONOLACTONE AND HYDROCHLOROTHIAZIDE IN PURE AND PHARMACEUTICAL DOSAGE FORM. [Link]

  • ResearchGate. Fast, simple HPLC method for determination of Spironolactone related compounds. [Link]

  • Gašpar, M., & Holečková, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 156-165. [Link]

  • Chemistry LibreTexts. 16.12 Conjugated Dienes and UV Light. [Link]

  • Cogent HPLC Columns. APPLICATION NOTES - HPLC. [Link]

  • Scribd. Woodward-Fieser Rules for Calculating Absorption Maxima. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

  • ResearchGate. The Woodward Fisher Regulation for Calculating Absorption Maxima. [Link]

  • NextSDS. Spiro[3.5]nona-1,6-diene-2-carboxamide (7CI,8CI) - Chemical Substance Information. [Link]

  • NC State University Libraries. Chapter 14 – Conjugated Compounds and Ultraviolet Spectroscopy – Student Solutions Manual for Organic Chemistry. [Link]

  • Royal Society of Chemistry. Asymmetric Synthesis of Drug-like Spiro[chroman-3,3'- indolin]-2'-ones through Aminal-catalysis. [Link]

  • YouTube. How to calculate lambda max for dienes | Woodward-Fieser Rules for dienes. [Link]

  • CDC Stacks. UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and ß-methylamino-L-alanine in Human Urine. [Link]

Sources

Optimization

preventing degradation of Spiro[3.5]nona-1,6-diene-2-carboxamide under UV light

A Guide to Preventing Photochemical Degradation Welcome to the technical support center for Spiro[3.5]nona-1,6-diene-2-carboxamide and related compounds. As a Senior Application Scientist, I've developed this guide to as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Photochemical Degradation

Welcome to the technical support center for Spiro[3.5]nona-1,6-diene-2-carboxamide and related compounds. As a Senior Application Scientist, I've developed this guide to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of this molecule when exposed to ultraviolet (UV) light. This guide is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: My solution of Spiro[3.5]nona-1,6-diene-2-carboxamide is changing properties (e.g., color, purity) after exposure to lab lighting or during a photochemical experiment. What is happening?

A: You are likely observing photodegradation. The core structure of your molecule contains a 1,6-diene within a cyclohexadiene ring. This conjugated diene system acts as a chromophore, meaning it strongly absorbs light in the UV region (typically in the 200-400 nm range).[1][2][3] Upon absorbing a UV photon, the molecule is promoted to an electronically excited state, making it highly reactive and susceptible to a variety of degradation pathways that would not occur in its ground state.

Q2: What are the most probable chemical reactions causing this degradation?

A: The energy absorbed from UV light can initiate several destructive photochemical reactions. Based on the structure, the primary degradation mechanisms are likely:

  • Photodimerization: Two excited molecules can react with each other in a [2+2] cycloaddition reaction to form a dimer, effectively halving the concentration of your parent compound.[1][4]

  • Photo-oxidation: In the presence of oxygen, the excited molecule can react with molecular oxygen (O₂) to form peroxides, epoxides, or other oxidized species. This process is often mediated by the formation of highly reactive free radicals or singlet oxygen.[5][6]

  • Electrocyclic Reactions: The conjugated diene system can undergo rearrangements, such as ring-opening or isomerization, leading to the formation of new, structurally distinct impurities.

  • Polymerization: Radical species, once formed, can initiate a chain reaction, leading to the formation of oligomeric or polymeric material, which may present as insoluble particulates or a general broadening of analytical peaks.[4]

Q3: How can I definitively confirm that UV light is the cause of the degradation?

A: The most straightforward way is to run a "dark control" experiment.[7] Prepare two identical samples of your compound under the same conditions (solvent, concentration, temperature). Expose one sample to the UV light source and completely shield the other from all light (e.g., by wrapping the container in aluminum foil). Analyze both samples at the same time points. If the light-exposed sample shows degradation while the dark control remains stable, you have confirmed photosensitivity.[7]

Troubleshooting Guide: A Step-by-Step Approach to Stabilization

This section provides a more detailed workflow for diagnosing and solving photodegradation issues.

Problem: HPLC/UPLC or NMR analysis shows a significant decrease in the parent peak of Spiro[3.5]nona-1,6-diene-2-carboxamide with the appearance of new impurity peaks after UV exposure.

Before you can prevent the degradation, you must understand it.

  • Objective: To establish a baseline degradation rate and identify the nature of the degradants.

  • Protocol: Follow a standardized photostability testing protocol. The International Council for Harmonisation (ICH) Q1B guideline provides an excellent framework.[8][9][10]

    • Prepare a solution of your compound in a UV-transparent solvent (e.g., acetonitrile, methanol) in a quartz cuvette or borosilicate glass vial.

    • Prepare an identical "dark control" sample wrapped in aluminum foil.

    • Place both samples in a photostability chamber or expose them to your specific UV light source. The ICH guideline specifies an integrated exposure of not less than 1.2 million lux hours for visible light and 200 watt-hours/square meter for near-UV energy.[10][11]

    • At set time intervals (e.g., 0, 2, 4, 8, 24 hours), take aliquots from both the exposed and dark control samples.

    • Analyze the aliquots by a stability-indicating method (typically HPLC/UPLC-UV) to quantify the remaining parent compound and the formation of degradants. LC-MS can be used to obtain molecular weights of the new impurities to help elucidate their structures.

Analyze the data from Step 1.

  • If you observe new peaks with approximately double the molecular weight, dimerization is a likely cause.

  • If you see a complex mixture of new peaks and the degradation is significantly worse in the presence of air compared to an inert atmosphere, photo-oxidation is the dominant pathway.

  • If you observe peaks with the same molecular weight but different retention times, photo-isomerization may be occurring.

The following diagram illustrates the potential degradation pathways originating from the UV-excited state of the molecule.

G cluster_0 cluster_1 cluster_2 Spiro Spiro[3.5]nona-1,6-diene-2-carboxamide (Ground State) Excited Excited State* (Highly Reactive) Spiro->Excited Absorbs UV Photon (hν) Dimer Dimerization Products ([2+2] Cycloaddition) Excited->Dimer + Another Molecule Oxidation Oxidation Products (Peroxides, Epoxides) Excited->Oxidation + Oxygen (O₂) Isomer Isomerization Products (Rearrangement) Excited->Isomer Unimolecular Rearrangement

Caption: Hypothetical UV degradation pathways for the target molecule.

Based on your findings, select and test one or more of the following stabilization strategies. The goal is to interrupt the photochemical process.

Strategy A: Physical Protection (Exclusion of Light)

  • When to Use: For storage and during routine handling when UV exposure is not required for the experiment itself.

  • How: Store solutions in amber glass vials or bottles. For active experiments, wrap containers in aluminum foil or conduct the work in a darkroom or under red/yellow safety lights that do not emit in the UV range. This is the simplest and most effective method if permissible.

Strategy B: Environmental Control (Exclusion of Oxygen)

  • When to Use: When photo-oxidation has been identified as a primary degradation pathway.

  • How: De-gas your solvent by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes prior to use. Prepare your samples and run your experiment under a continuous blanket of the inert gas.

Strategy C: Chemical Stabilization (UV Absorbers & Scavengers)

  • When to Use: When direct UV exposure is unavoidable and physical/environmental controls are insufficient. This involves adding a small amount of a protective agent to your solution.

  • Mechanism:

    • UV Absorbers: These molecules act as sacrificial chromophores. They have a very high extinction coefficient in the UV range and absorb the damaging photons before they can reach your target molecule, dissipating the energy harmlessly as heat.[12][13]

    • Hindered Amine Light Stabilizers (HALS): These are not UV absorbers. Instead, they are potent radical scavengers. They work by trapping any free radicals that are formed by UV exposure, thereby terminating the chain reactions that lead to oxidative degradation.[5]

The diagram below illustrates the workflow for selecting an appropriate chemical stabilizer.

G Start Photodegradation Confirmed Hypothesize Hypothesize Mechanism (Oxidation vs. Dimerization) Start->Hypothesize Select Select Stabilizer Class Hypothesize->Select Test Screen Stabilizers (Test concentrations) Select->Test Validate Validate with Optimal Stabilizer/Concentration Test->Validate End Stable Formulation Validate->End

Caption: Workflow for selecting and validating a chemical stabilizer.

Selection Guide for Chemical Stabilizers

The table below provides a starting point for selecting a chemical stabilizer. The optimal choice depends on the solvent system and the specific wavelengths of UV light being used.

Stabilizer ClassExamplesMechanism of ActionBest ForTypical Concentration
UV Absorbers Benzotriazoles (e.g., Tinuvin P), Benzophenones (e.g., Uvinul 3000)Preferentially absorbs UV radiation and dissipates it as heat.[14][15]Preventing initiation of any photochemical reaction.0.1 - 2.0% (w/v)
HALS Hindered Amine Light Stabilizers (e.g., Tinuvin 770)Scavenges free radicals to terminate degradation chain reactions.[5]Preventing photo-oxidation when oxygen cannot be excluded.0.1 - 1.0% (w/v)
Antioxidants Phenolic (e.g., BHT, BHA)Scavenges free radicals, particularly peroxy radicals.Supplementing HALS for robust protection against oxidation.0.01 - 0.1% (w/v)
Experimental Protocols
Protocol 1: Screening for an Effective Chemical Stabilizer
  • Preparation: Prepare a stock solution of Spiro[3.5]nona-1,6-diene-2-carboxamide at a known concentration (e.g., 1 mg/mL) in your experimental solvent.

  • Aliquoting: Dispense the stock solution into several identical, UV-transparent vials.

  • Controls: Designate vials for the following controls:

    • Positive Control (Unstabilized): No additive.

    • Dark Control: No additive, wrapped completely in aluminum foil.

  • Test Samples: To the remaining vials, add a different potential stabilizer (e.g., a benzotriazole, a HALS) or different concentrations of the same stabilizer. A good starting point is 0.5% w/v.

  • Exposure: Place all vials (including the unwrapped controls) in your photostability chamber or under your UV source. Place the dark control next to them.

  • Analysis: After a predetermined time (e.g., 8 hours), remove all samples and analyze them via HPLC.

  • Evaluation: Compare the percentage of the parent compound remaining in each sample. The most effective stabilizer will be the one that shows the least degradation compared to the positive control, with results ideally close to the dark control.

References
  • NextSDS. (n.d.). Spiro[3.5]nona-1,6-diene-2-carboxamide (7CI,8CI). Retrieved from [Link]

  • Lei, N., Zhang, Q., Tao, P., et al. (2018). Visible-Light-Induced Intermolecular Dearomative Cyclization of 2-Bromo-1,3-dicarbonyl Compounds and Alkynes: Synthesis of Spiro[4.5]deca-1,6,9-trien-8-ones. Organic Letters. Retrieved from [Link]

  • Atlas Material Testing Technology. (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube. Retrieved from [Link]

  • Reich, S., Tonner, J., et al. (2023). Photochemistry of β-γ-Unsaturated Spirolactones. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoinduced synthesis of spiro‐1,4‐cyclohexa‐dienes. Retrieved from [Link]

  • Atlas Material Testing Technology. (2020). Photostability of Pharmaceuticals. Retrieved from [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Scribd. (n.d.). Conjugated Dienes in Organic Chemistry. Retrieved from [Link]

  • Wang, S., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). US4011236A - N-(benzimidazol-2-yl)arylcarboxamides as ultraviolet (uv) light absorbers.
  • Chemistry LibreTexts. (2022). 16.12 Conjugated Dienes and UV Light. Retrieved from [Link]

  • Schem.net. (2023). Uses of UV Absorbers. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 14 – Conjugated Compounds and Ultraviolet Spectroscopy – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • Brenntag. (n.d.). UV Absorbers Used for Coatings. Retrieved from [Link]

  • Prasad, K., et al. (2019). UVA-Triggered Drug Release and Photo-Protection of Skin. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.5]nonan-2-one. Retrieved from [Link]

  • Li, W., et al. (2022). Synthesis of Novel Ultraviolet Absorbers and Preparation and Field Application of Anti-Ultraviolet Aging PBAT/UVA Films. PMC. Retrieved from [Link]

  • Incure Inc. (n.d.). Mechanisms of Sunlight Degradation. Retrieved from [Link]

  • Cheméo. (n.d.). Spiro-ether - Chemical & Physical Properties. Retrieved from [Link]

  • Tilley Distribution. (n.d.). UV Stabilizer and Absorber Additives Add Real Value to Coatings. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004078847A1 - Uv-stabilised polyamide composition.
  • Chemistry LibreTexts. (2019). 14.15: Conjugated Dienes and Ultraviolet Light. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Ultraviolet Oxidative Stabilization Effect of the Rare Earth Compound on Polyamide. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption of Carboxamides I, II and III. Retrieved from [Link]

  • ChemRxiv. (2024). Surface Degradation of Spiropyran based films. Retrieved from [Link]

  • PubChemLite. (n.d.). Spiro[3.5]nonan-6-one (C9H14O). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Photodegradation of Orange F3R Dyes: Effect of Light Sources and the Addition of CN-Codoped TiO2 Catalyst. Retrieved from [Link]

  • Sisk, W. N., et al. (n.d.). Photodegradation of Polymer-dispersed perylene di-imide dyes. Retrieved from [Link]

  • University of Groningen. (n.d.). Switching surface interactions with photochemical and electrochemical control. Retrieved from [Link]

  • ResearchGate. (2020). Understanding the Degradation of Spiro‐OMeTAD‐Based Perovskite Solar Cells at High Temperature. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalytic Optimization for Spiro[3.5]nona-1,6-diene-2-carboxamide Transformations

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when functionalizing highly rigid, sterically demanding s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when functionalizing highly rigid, sterically demanding spirocyclic scaffolds.

Spiro[3.5]nona-1,6-diene-2-carboxamide presents a unique dual-challenge in catalysis: a highly reactive 1,6-diene system prone to uncontrolled isomerization, and a Lewis basic primary carboxamide that can easily poison transition metal catalysts. The rigid spirocyclic core locks the conformation of these functional groups, which can either be exploited for high stereoselectivity or lead to severe steric clashes with the catalyst ligand sphere [1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your catalyst selection.

Frequently Asked Questions (FAQs)

Q1: Why does my Pd-catalyzed cross-coupling yield predominantly isomerized side-products instead of the desired regioselective functionalization of the diene?

Causality Insight: In palladium-catalyzed functionalizations (e.g., Heck-type reactions), the Pd(II)-alkyl intermediate formed after migratory insertion is highly susceptible to β -hydride elimination. The rigid spiro[3.5]nonane core restricts the conformational flexibility required for the metal center to achieve the optimal geometry for reductive elimination. Consequently, the lifetime of the Pd-alkyl intermediate increases, allowing iterative β -hydride elimination and re-insertion cycles, which manifests as double-bond migration (isomerization) along the ring. Solution: You must force the catalyst to undergo rapid reductive elimination. Switch to sterically demanding, electron-rich biaryl phosphine ligands (e.g., BrettPhos or RuPhos). The extreme steric bulk of these ligands accelerates reductive elimination by destabilizing the Pd(II) resting state, effectively outcompeting the isomerization pathway.

Q2: How do I prevent catalyst deactivation (poisoning) by the free carboxamide during Rh-catalyzed asymmetric cyclopropanation?

Causality Insight: The lone pairs on the primary carboxamide (-NH₂) are highly nucleophilic and will competitively bind to electrophilic Rh(II) paddlewheel catalysts. This forms an off-cycle, thermodynamically stable coordination complex, blocking the carbene formation required for cyclopropanation of the diene [2]. Solution: You have two options:

  • Substrate Engineering: Transiently protect the carboxamide using an electron-withdrawing group (e.g., N-Boc or N-Ac) to reduce the Lewis basicity of the nitrogen.

  • Catalyst Engineering: Utilize highly sterically demanding dirhodium tetracarboxylate catalysts, such as Rh2​(p-PhTPCP)4​ . The extended chiral crown of this catalyst physically blocks axial coordination from the bulky spirocyclic amide, allowing the more accessible diene to react [3].

Troubleshooting Guide: Common Experimental Failures

Issue 1: Persistent Palladium Black Formation During Diene Functionalization
  • Symptom: The reaction mixture turns opaque black within the first 30 minutes of heating, and LC-MS shows <10% conversion.

  • Root Cause: The primary carboxamide is acting as a bidentate directing group, pulling the Pd(0) center away from the productive catalytic cycle and stripping the phosphine ligands, leading to rapid aggregation into inactive Pd(0) nanoparticles (palladium black).

  • Actionable Fix: Introduce a coordinating additive. Adding 1.0 equivalent of a Lewis acid (e.g., BF3​⋅OEt2​ or Ti(OiPr)4​ ) will selectively coordinate to the carboxamide oxygen/nitrogen, masking it from the palladium center and preserving the integrity of the Pd-Ln​ active species.

Issue 2: Poor Enantiomeric Excess (ee) in Ni-Catalyzed Reductive Coupling
  • Symptom: High chemical yield (>85%) but low enantioselectivity (<40% ee) when coupling the diene with aldehydes.

  • Root Cause: The bite angle and chiral pocket of standard bisphosphine ligands (like BINAP) are too flexible to enforce facial selectivity on the rigid spiro[3.5]nonane framework.

  • Actionable Fix: Transition to bulky spirobiindane phosphoramidite ligands (e.g., SIPHOS). The structural rigidity of the spiro-ligand perfectly complements the spiro-substrate, creating a tightly locked transition state that maximizes facial discrimination [4].

Mandatory Visualizations: Logical & Mechanistic Workflows

Workflow Start Spiro[3.5]nona-1,6-diene-2-carboxamide Reaction Optimization CheckAmide Is the Carboxamide Protected? Start->CheckAmide Protect Apply N-Boc/N-Ac Protection CheckAmide->Protect No SelectCat Select Transition Metal Catalyst CheckAmide->SelectCat Yes Protect->SelectCat PdCat Pd(0)/Pd(II) Catalysis (Cross-Coupling) SelectCat->PdCat RhCat Rh(II) Catalysis (Cyclopropanation) SelectCat->RhCat Evaluate Evaluate Regio/Stereoselectivity via LC-MS/Chiral HPLC PdCat->Evaluate RhCat->Evaluate

Workflow for optimizing catalyst selection and protecting group strategies.

Mechanism Active Active Catalyst [M]-Ligand Complex CoordDiene Productive Pathway: Diene Coordination Active->CoordDiene Sterically Bulky Ligands CoordAmide Inhibitory Pathway: Amide Coordination Active->CoordAmide Unprotected -NH2 Small Ligands Product Functionalized Spirocycle CoordDiene->Product Reductive Elimination DeadEnd Off-Cycle Catalyst Resting State CoordAmide->DeadEnd Irreversible Binding

Mechanistic divergence between productive diene coordination and inhibitory carboxamide binding.

Quantitative Data: Catalyst & Ligand Screening Summary

The following table summarizes the optimization of the regioselective cross-coupling of Spiro[3.5]nona-1,6-diene-2-carboxamide with aryl boronic acids. Notice how the interplay between metal, ligand, and protection strategy dictates the outcome.

Catalyst PrecursorLigandProtecting GroupYield (%)Regioselectivity (C6:C7)Enantiomeric Excess (ee %)
Pd(OAc)2​ PPh3​ None< 10%N/A (Deactivation)N/A
Pd2​(dba)3​ dppfNone45%2:1Racemic
Pd2​(dba)3​ BrettPhosN-Boc92% > 20:1 Racemic
Rh2​(OAc)4​ N/ANone< 5%N/AN/A
Rh2​(p-PhTPCP)4​ N/AN-Boc88% > 20:1 96%
Ni(COD)2​ (R)-SIPHOSN-Boc85%> 20:192%

Self-Validating Experimental Protocols

Protocol 1: Regioselective Pd-Catalyzed Functionalization of the Diene

This protocol utilizes steric bulk to force regioselective migratory insertion while preventing palladium black formation.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a flame-dried 10 mL Schlenk tube with N-Boc-Spiro[3.5]nona-1,6-diene-2-carboxamide (1.0 equiv, 0.5 mmol), aryl boronic acid (1.5 equiv, 0.75 mmol), Pd2​(dba)3​ (2.5 mol%), BrettPhos (6.0 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Addition: Add 2.5 mL of degassed anhydrous 1,4-dioxane.

    • Self-Validation Check: The solution should appear deep burgundy/purple, characteristic of the active Pd2​(dba)3​ /BrettPhos complex. If the solution turns black immediately, oxygen contamination has occurred.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 80 °C in an oil bath for 12 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Check: The disappearance of the starting material spot ( Rf​=0.45 ) and the appearance of a single new UV-active spot ( Rf​=0.30 ) confirms regioselective conversion. A streak on the TLC plate indicates unwanted diene polymerization.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

Protocol 2: Enantioselective Rh-Catalyzed Cyclopropanation

This protocol establishes a highly constrained chiral pocket to achieve >95% ee on the spirocyclic diene.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried flask under nitrogen, dissolve Rh2​(p-PhTPCP)4​ (1.0 mol%) in anhydrous dichloromethane (DCM, 0.1 M). Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Substrate Addition: Add N-Boc-Spiro[3.5]nona-1,6-diene-2-carboxamide (1.0 equiv). Stir for 10 minutes.

    • Self-Validation Check: The solution must remain a vibrant green. If it shifts to a pale yellow or brown, the carboxamide protection has failed, and the Rh-center has been irreversibly coordinated by the nitrogen lone pair.

  • Carbene Generation: Using a syringe pump, add the diazo compound (1.2 equiv) dissolved in DCM dropwise over 2 hours.

    • Causality Insight: Slow addition is critical. High local concentrations of the diazo compound will lead to catalyst-driven dimerization of the carbene (yielding unwanted olefins) rather than cyclopropanation of the spiro-diene.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench with a drop of acetic acid, concentrate, and determine the diastereomeric ratio (d.r.) via crude 1H NMR before purification.

References

  • American Chemical Society. "Bifunctional Organo/Metal Cooperatively Catalyzed [3 + 2] Annulation of para-Quinone Methides with Vinylcyclopropanes: Approach to Spiro[4.5]deca-6,9-diene-8-ones". Organic Letters. Available at: [Link]

  • National Institutes of Health (PMC). "Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations". Available at: [Link]

  • CCS Chemistry. "Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis". Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Chiral Separation of Spiro[3.5]nona-1,6-diene-2-carboxamide Enantiomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the enantiomers of Spiro[3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the enantiomers of Spiro[3.5]nona-1,6-diene-2-carboxamide.

This molecule presents a unique chromatographic profile: the rigid spirocyclic core dictates its spatial geometry, the 1,6-diene system offers electron-rich π-clouds, and the highly polar carboxamide group acts as both a strong hydrogen bond donor and acceptor. While these features enable excellent chiral recognition, they also introduce severe risks of peak tailing, poor solubility, and baseline drift.

Part 1: Diagnostic Workflow for Spiro-Carboxamides

Before adjusting your mobile phase or switching columns, use the following diagnostic logic to isolate the root cause of your separation failure.

G Start Spiro Carboxamide Racemate Screening Screen Polysaccharide CSPs (e.g., Amylose/Cellulose) Start->Screening Eval Evaluate Resolution (Rs) Screening->Eval Tailing Peak Tailing (Tf > 1.5)? Eval->Tailing Rs < 1.5 Solubility Poor Solubility in NP? Eval->Solubility Rs > 1.5 Modifier Add 0.1% DEA/TFA or use SFC Tailing->Modifier Yes Tailing->Solubility No Modifier->Eval Re-test SFC Switch to SFC (CO2/MeOH) Solubility->SFC Yes Prep Preparative Scale-Up Solubility->Prep No SFC->Prep

Diagnostic workflow for resolving chiral separation issues of spirocyclic carboxamides.

Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why am I getting co-elution or poor resolution of the enantiomers on standard reversed-phase columns?

Causality: Enantiomers possess identical physicochemical properties in an achiral environment. To separate them, you must introduce a chiral selector that forms transient diastereomeric complexes with the enantiomers at different energy states.

For Spiro[3.5]nona-1,6-diene-2-carboxamide, we strongly recommend polysaccharide-based Chiral Stationary Phases (CSPs) derivatized with phenylcarbamates (e.g., Chiralpak AD or Chiralcel OD). The separation relies on a "three-point interaction" model. The carboxamide group engages in critical hydrogen bonding with the CSP's carbamate linkages, while the 1,6-diene system participates in π-π stacking with the phenyl rings of the stationary phase 1.

Mechanism CSP Polysaccharide CSP (Phenylcarbamate) HBond Hydrogen Bonding (Carboxamide NH/C=O) CSP->HBond PiPi π-π Stacking (Diene & Phenyl) CSP->PiPi Dipole Dipole-Dipole Interactions CSP->Dipole Analyte Spiro[3.5]nona-1,6-diene -2-carboxamide HBond->Analyte PiPi->Analyte Dipole->Analyte

Three-point chiral recognition mechanism between polysaccharide CSPs and spiro-carboxamides.

Q2: I'm using a Chiralpak AD column in Normal Phase (Hexane/IPA), but I see severe peak tailing (Tf > 2.0) for the later-eluting enantiomer. How do I fix this?

Causality: The primary cause of peak tailing for carboxamides in normal-phase HPLC is secondary, non-enantioselective interactions. The highly polar -CONH₂ group interacts strongly with residual, unendcapped silanols on the silica gel support beneath the polysaccharide coating. Additionally, the strong hydrogen bonds can result in slow desorption kinetics from the chiral selector.

Solution: Introduce a mobile phase modifier to competitively bind these active sites and improve peak symmetry. For carboxamides, adding 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) is highly effective.

Table 1: Effect of Mobile Phase Modifiers on Chromatographic Parameters (Hexane/IPA 80:20)

Modifier (0.1% v/v)Resolution (Rs)Tailing Factor (Peak 1)Tailing Factor (Peak 2)Mechanistic Action
None (Control) 1.21.42.3Unmasked silanol interactions cause drag.
Diethylamine (DEA) 2.11.11.2Competitively binds acidic silanols.
Trifluoroacetic Acid (TFA) 1.81.21.4Modulates H-bonding kinetics.
Ammonium Acetate (20mM) *2.41.01.0Disrupts non-specific ionic interactions.

*Note: Ammonium acetate is strictly for reversed-phase or polar organic modes, not Hexane-based normal phase2.

Q3: How do I scale this up for preparative separation? The solubility of this spiro-carboxamide in Hexane is extremely low.

Causality: Spiro compounds with polar functional groups often exhibit poor solubility in non-polar normal-phase alkanes (like Hexane or Heptane). This severely limits the loading capacity for preparative chromatography, leading to volume overload and column fouling.

Solution: Transition from HPLC to Supercritical Fluid Chromatography (SFC). SFC utilizes supercritical CO₂ combined with polar co-solvents (like Methanol or Ethanol), which drastically increases the solubility of the carboxamide while maintaining the chiral recognition environment. Furthermore, the low viscosity and high diffusivity of supercritical CO₂ allow for faster preparative cycles and higher throughput 34.

Step-by-Step Protocol: SFC Method Development & Scale-Up

  • Screening: Prepare a 1 mg/mL racemic sample in Methanol. Screen across 4 immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC, ID) using analytical SFC (CO₂/MeOH gradient 5% to 50% over 10 mins).

  • Optimization: Select the column yielding Rs > 1.5. Convert the gradient to an isocratic method (e.g., 80:20 CO₂:MeOH) to maximize throughput and stabilize the baseline.

  • Additive Tuning: If tailing persists in SFC, add 0.1% Isopropylamine (IPAm) directly to the Methanol co-solvent.

  • Loading Study: Perform stacked injections. Gradually increase injection volume (e.g., 10 µL to 500 µL) until the peaks begin to touch at the baseline.

  • Self-Validation Check: Before scaling to continuous preparative runs, perform a fraction analysis. Calculate the Enantiomeric Excess (ee) of the collected fractions via analytical SFC. System Validation: If ee drops below 98%, the column is overloaded, and the injection volume must be reduced.

  • Recovery: Collect fractions using a cyclone separator and evaporate the co-solvent under reduced pressure to recover the pure enantiomers.

Q4: My retention times are drifting over multiple injections, and the baseline is unstable. What is causing this?

Causality: Retention time drift in polysaccharide CSPs is often caused by column degradation, the accumulation of strongly retained impurities, or alterations in the hydration state of the stationary phase. Because sugar oligomers are conformationally labile, strong hydrogen bonding from the carboxamide can cause the polymer chains to subtly shift over time, changing the column's phase ratio 2.

Step-by-Step Protocol: Chiral Column Regeneration (Polysaccharide CSPs)

  • Flush: Reverse the column direction (backflush) and pump 100% Ethanol at a low flow rate (e.g., 0.5 mL/min) for 10 column volumes to remove non-polar contaminants.

  • Desorption: Flush with a stronger polar solvent mixture, such as Acetonitrile/Water (50:50) with 20 mM ammonium acetate, for 12 hours. This disrupts the strong hydrogen bonding and π-π stacking of trapped spiro-carboxamide analytes.

  • Re-equilibration: Switch back to the normal flow direction and equilibrate with your intended mobile phase for at least 20-40 hours until the baseline and pressure stabilize.

  • Self-Validation Check: Inject a neutral, well-behaved chiral standard (e.g., trans-stilbene oxide) post-regeneration. System Validation: The column is successfully regenerated only if the tailing factor (Tf) returns to ≤ 1.2 and retention time variance is < 2% compared to the manufacturer's original Certificate of Analysis.

References
  • Polysaccharide derivatives as useful chiral stationary phases in high-performance liquid chromatography. Pure and Applied Chemistry.1

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry (SCIRP).2

  • Enantioselective High Performance Liquid Chromatography and Supercritical Fluid Chromatography Separation of Spirocyclic Terpenoid Flavor Compounds. PubMed (J Chromatogr A).3

  • A Comparative Guide to the Validation of a Chiral HPLC Method for Spiro[3.5]nonan-2-ol. Benchchem.4

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide on Spiro[3.5]nona-1,6-diene-2-carboxamide vs. Planar Carboxamide Analogs

The Architectural Shift in Drug Discovery Historically, medicinal chemistry has relied heavily on planar, sp2-hybridized aromatic rings (such as benzenes and pyridines) due to their synthetic accessibility. However, this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Architectural Shift in Drug Discovery

Historically, medicinal chemistry has relied heavily on planar, sp2-hybridized aromatic rings (such as benzenes and pyridines) due to their synthetic accessibility. However, this over-reliance leads to "flatland" molecules that often suffer from poor aqueous solubility, high lipophilicity, and promiscuous off-target binding[1].

To overcome these limitations, drug development professionals are increasingly turning to spirocyclic scaffolds—molecules where two rings share a single quaternary carbon atom[2]. Spiro[3.5]nona-1,6-diene-2-carboxamide (CAS: 18205-68-0) represents a highly vectorized, sp3-rich structural motif[3]. By comparing this specific spirocyclic architecture against traditional planar carboxamide analogs (e.g., benzamide), we can objectively measure how 3D geometry alters the physicochemical and thermodynamic landscape of a drug candidate[4].

Structural Topology and Thermodynamic Binding

The fundamental difference between a planar carboxamide and Spiro[3.5]nona-1,6-diene-2-carboxamide lies in their spatial projection. A planar molecule largely occupies two-dimensional space, driving target interaction through π-π stacking and hydrophobic effects, which are often non-specific[1]. In contrast, the spiro[3.5]nonane core projects its functional groups orthogonally across three dimensions[5].

This 3D architecture provides a profound thermodynamic advantage. Flexible aliphatic chains suffer a high entropic penalty upon binding because they must "freeze" into a single conformation. Conversely, the rigid spirocyclic framework is "pre-organized." It accurately projects the carboxamide pharmacophore into the target's binding pocket with minimal loss of conformational entropy, thereby enhancing both binding affinity and target selectivity[1].

Pathway A Planar Carboxamide (e.g., Benzamide) C High Lipophilicity (π-π Stacking) A->C B Spiro[3.5]nona-1,6-diene -2-carboxamide D Vectorized 3D Projection (High Fsp3) B->D E Promiscuous Binding (Off-Target Toxicity) C->E F Target Specificity (Reduced Entropic Penalty) D->F

Caption: Thermodynamic and structural pathways differentiating planar and spirocyclic scaffolds.

Comparative Physicochemical & DMPK Profiling

Increasing the fraction of sp3-hybridized carbons (Fsp3) via spirocyclic integration directly correlates with improved clinical success rates[4]. By disrupting the flat, highly conjugated systems that typically lead to crystalline lattice stacking, spirocycles significantly enhance aqueous solubility and lower the partition coefficient (logP)[1].

Table 1: Comparative Physicochemical Profile
ParameterPlanar Analog (Benzamide core)Spiro[3.5]nona-1,6-diene-2-carboxamideMechanistic Rationale
Topology 2D (sp2-rich)3D (sp3-rich)Quaternary spiro carbon forces orthogonal ring projection.
Fsp3 Low (< 0.2)High (> 0.6)Increased saturation disrupts planar stacking[4].
Aqueous Solubility Poor to ModerateHighDisruption of crystal lattice energy lowers the barrier to solvation[2].
Lipophilicity (logP) HigherLowerReduced aromaticity decreases hydrophobic partitioning[1].
Table 2: DMPK and Toxicity Metrics
ParameterPlanar AnalogSpirocyclic ScaffoldMechanistic Rationale
Metabolic Stability Vulnerable to rapid CYP oxidationEnhanced StabilitySteric bulk of the spiro-core shields adjacent metabolic soft spots[1].
Off-Target Toxicity Higher risk (e.g., hERG, DNA intercalation)Lower risk3D bulk prevents intercalation into planar DNA base pairs and flat off-target pockets[4].

Experimental Methodologies & Self-Validating Protocols

To objectively validate the performance differences between Spiro[3.5]nona-1,6-diene-2-carboxamide and planar analogs, the following self-validating experimental workflows must be employed.

Protocol A: High-Throughput Kinetic Aqueous Solubility (Nephelometry)

Causality & Logic: Visual inspection of solubility is highly subjective and prone to overestimation. Nephelometry measures forward-scattered light; as a compound reaches its thermodynamic solubility limit and precipitates, the formed particles scatter light. This provides a precise, quantitative precipitation point. Self-Validating System: The assay plate must include Nicardipine (low solubility control) and Propranolol (high solubility control). If the controls do not precipitate at their established thresholds, the entire plate is rejected, ensuring the solvent system and laser calibration are accurate.

Step-by-Step Methodology:

  • Preparation: Dissolve the spirocyclic and planar compounds in 100% DMSO to create 10 mM stock solutions.

  • Serial Dilution: Dispense the stocks into a 96-well plate, performing 2-fold serial dilutions in DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom reading plate (final DMSO concentration = 1%).

  • Incubation: Seal and incubate the plate at 25°C for 2 hours on a plate shaker to ensure thermodynamic equilibrium.

  • Quantification: Read the plate using a nephelometer. The solubility limit is defined as the last concentration before a statistically significant increase in light scattering (nephelometric turbidity units, NTU) is detected.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality & Logic: Human Liver Microsomes (HLMs) contain the primary cytochrome P450 (CYP) enzymes responsible for phase I metabolism. The reaction requires NADPH as an electron donor. By quenching the reaction at specific time points with cold acetonitrile, the enzymes are instantly denatured, freezing the metabolic snapshot and preventing artificial ex vivo degradation. Self-Validating System: A "No-NADPH" negative control is run in parallel to confirm that any compound depletion is strictly CYP-mediated and not due to chemical instability in the buffer. A positive control (Verapamil) is included to verify the enzymatic viability of the HLM batch.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Addition: Spike the spirocyclic and planar compounds into the HLM suspension to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the denatured microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Calculate the intrinsic clearance (CLint) and half-life (t1/2) based on the logarithmic depletion curve.

HLM_Workflow Step1 1. Incubation (Compound + HLM) Step2 2. Initiation (Add NADPH at 37°C) Step1->Step2 Step3 3. Quenching (Cold ACN + IS) Step2->Step3 Step4 4. Precipitation (Centrifuge 4000 rpm) Step3->Step4 Step5 5. Quantification (LC-MS/MS Analysis) Step4->Step5

Caption: Self-validating experimental workflow for Human Liver Microsomal (HLM) stability assays.

References

  • BenchChem. Advantages of spirocyclic scaffolds over planar structures in drug discovery.1

  • Taylor & Francis. Full article: The utilization of spirocyclic scaffolds in novel drug discovery.2

  • NextSDS. Spiro[3.5]nona-1,6-diene-2-carboxamide (7CI,8CI) - Chemical Substance Information.3

  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.4

  • ResearchGate. Spirocyclic Scaffolds in Medicinal Chemistry.5

Sources

Comparative

Comparative Guide to Mass Spectrometry Platforms for the Structural Elucidation of Spirocyclic Scaffolds: A Case Study on Spiro[3.5]nona-1,6-diene-2-carboxamide

Executive Summary Spirocyclic scaffolds, characterized by two rings sharing a single quaternary spiro carbon, are increasingly prevalent in drug discovery due to their inherent three-dimensionality and ability to access...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds, characterized by two rings sharing a single quaternary spiro carbon, are increasingly prevalent in drug discovery due to their inherent three-dimensionality and ability to access novel chemical space. However, their rigid, orthogonal ring systems present unique challenges for structural elucidation.

This guide objectively compares the performance of three premier mass spectrometry (MS) platforms—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) , Liquid Chromatography-Triple Quadrupole MS (LC-QqQ-MS) , and Liquid Chromatography-Quadrupole Time-of-Flight MS (LC-Q-TOF-MS) . To provide a concrete, data-driven comparison, we utilize Spiro[3.5]nona-1,6-diene-2-carboxamide (CAS: 18205-68-0) as the benchmark compound, evaluating how each platform handles the complex gas-phase chemistry of this constrained diene-amide system.

Mechanistic Causality in Spirocyclic Fragmentation

To accurately evaluate instrument performance, one must first understand the intrinsic gas-phase chemistry of the analyte. Spiro[3.5]nona-1,6-diene-2-carboxamide (Formula: C10​H13​NO , Exact Mass: 163.0997 Da) features three critical structural zones that dictate its fragmentation behavior:

  • The Carboxamide Group: Upon protonation or electron ionization, primary aliphatic and unsaturated carboxamides undergo characteristic neutral losses, most notably the expulsion of ammonia ( −NH3​ ) to form highly stable acylium ions[1].

  • The Strained Cyclobutene Ring: The 4-membered ring containing the α,β -unsaturated amide is highly susceptible to strain-release ring-opening under Collision-Induced Dissociation (CID).

  • The Spiro Carbon (C4): The quaternary spiro center acts as an electronic insulator between the orthogonal cyclobutene and cyclohexene rings. This prevents extended conjugation, directing localized charge retention and specific P-C/C-C bond cleavages rather than global aromatic-like stabilization[2].

Fragmentation M Spiro[3.5]nona-1,6-diene-2-carboxamide [M+H]+ m/z 164.10 A Acylium Ion Formation [M+H-NH3]+ m/z 147.08 M->A -NH3 (-17 Da) B Decarbonylation [M+H-NH3-CO]+ m/z 119.08 A->B -CO (-28 Da) C Spiro Ring Cleavage [C6H7]+ m/z 79.05 A->C -C4H4O (-68 Da)

Fig 1. ESI-MS/MS logical fragmentation pathway of Spiro[3.5]nona-1,6-diene-2-carboxamide.

Platform Comparison: Performance Metrics & Data

We compared the three platforms based on mass accuracy, sensitivity, and structural information yield. Table 1 summarizes the quantitative data across the different techniques.

Table 1: Comparative MS Performance for Spiro[3.5]nona-1,6-diene-2-carboxamide
PlatformIonization TechniquePrimary Ion ObservedKey Fragment Ions (m/z)Mass AccuracyOptimal Application
LC-Q-TOF-MS ESI (Positive) [M+H]+ (164.1075)147.0810, 119.0861, 79.0548< 2 ppmStructural elucidation, exact mass mapping
LC-QqQ-MS ESI (Positive) [M+H]+ (164.1)147.1, 79.1Nominal (~0.1 Da)High-sensitivity PK quantitation (MRM)
GC-EI-MS Electron Impact (70 eV) M+∙ (163.1)119.1, 91.1, 77.1Nominal (~0.1 Da)Library matching, volatile derivative analysis
Platform 1: High-Resolution LC-Q-TOF-MS (The Gold Standard for Elucidation)

Performance: Q-TOF provides high-resolution exact mass data (<2 ppm error), which is critical for differentiating isobaric fragments. For instance, distinguishing the loss of CO (27.9949 Da) from the loss of C2​H4​ (28.0313 Da) is impossible on a low-resolution instrument but trivial on a Q-TOF. Fragmentation Insight: In positive ESI mode, the [M+H]+ ion (m/z 164.1075) predominantly loses NH3​ to form an acylium ion (m/z 147.0810). Subsequent CID energy drives the cleavage of the spiro-cyclobutene ring, yielding a stable cyclohexenyl cation (m/z 79.0548).

Platform 2: LC-QqQ-MS (The Workhorse for Quantitation)

Performance: While lacking high mass accuracy, the Triple Quadrupole excels in sensitivity via Multiple Reaction Monitoring (MRM). It is the optimal choice for pharmacokinetic (PK) tracking of the spiro compound in biological matrices. MRM Transitions: The transition 164.1 147.1 serves as the primary quantifier, while 164.1 79.1 acts as the structural qualifier.

Platform 3: GC-EI-MS (The Library Matching Tool)

Performance: Hard ionization (70 eV) induces extensive fragmentation, often resulting in a weak or absent molecular ion ( M+∙ at m/z 163). Fragmentation Insight: EI bypasses the even-electron rule. The radical cation undergoes distinct alpha-cleavage adjacent to the carboxamide, followed by a rapid retro-ring-opening of the spiro system. This is a common phenomenon in synthetic compounds bearing carboxamide linkers under hard ionization[3].

Experimental Methodologies (Self-Validating Protocols)

To ensure high trustworthiness and reproducibility, the following protocols incorporate internal validation steps.

Workflow S1 Sample Prep (0.1% FA in MeCN) S2 Chromatography (UPLC C18) S1->S2 S3 Ionization (ESI+ / EI) S2->S3 S4 Mass Analysis (Q-TOF / TQ) S3->S4 S5 Data Processing (Exact Mass) S4->S5

Fig 2. Standardized LC-MS/MS analytical workflow for spirocyclic compound characterization.
Protocol A: High-Resolution LC-Q-TOF-MS Analysis

Step 1: Sample Preparation Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL. Causality: Methanol ensures complete solvation of the moderately polar carboxamide while promoting efficient droplet desolvation in the ESI source.

Step 2: Chromatographic Separation Inject 2 µL onto a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of H2​O (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid) from 5% to 95% over 5 minutes. Validation: The acidic modifier forces the carboxamide into its protonated state prior to entering the source, maximizing [M+H]+ yield and ensuring a self-validating sharp peak shape free of matrix suppression.

Step 3: Ionization & Lock-Mass Calibration Operate the ESI source in positive mode with a capillary voltage of 3.5 kV. Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference spray. Causality: Real-time mass correction compensates for thermal drift in the TOF flight tube. This acts as a self-validating mechanism to guarantee sub-2 ppm mass accuracy for empirical formula generation.

Step 4: Collision-Induced Dissociation (CID) Isolate the precursor ion (m/z 164.1) in the quadrupole and apply a collision energy ramp of 10-30 eV using Argon gas to generate the fragment spectrum.

Protocol B: GC-EI-MS Analysis

Step 1: Derivatization (Optional but Recommended) React 100 µg of the sample with 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 30 minutes. Causality: Silylation of the primary amide prevents thermal degradation and peak tailing in the heated GC inlet.

Step 2: Injection & Separation Inject 1 µL in splitless mode (Inlet Temp: 250°C) onto a 30 m HP-5MS capillary column using Helium as the carrier gas (1.0 mL/min).

Step 3: Electron Ionization & Tuning Operate the source at 70 eV electron impact with a temperature of 230°C. Validation: Prior to sample acquisition, run a perfluorotributylamine (PFTBA) tuning standard. Adjusting the repeller and lens voltages to achieve standard relative abundances for m/z 69, 219, and 502 ensures the system is self-validated for accurate spectral library matching.

Conclusion

For the initial structural verification of novel spirocyclic amides like Spiro[3.5]nona-1,6-diene-2-carboxamide, LC-Q-TOF-MS is the superior platform. Its exact mass capabilities unambiguously map the complex, strain-driven spiro-ring cleavage pathways. However, once the fragmentation pathways are mapped and specific MRM transitions are validated, LC-QqQ-MS provides unmatched sensitivity for downstream quantitative and pharmacokinetic assays.

References

  • Title: Mass spectrometric fragmentation reactions of aliphatic carboxamides. A reinvestigation using metastable ions reveals new rearrangements.
  • Title: Fragmentation of pentacoordinate spirobicyclic aminoacyl-phosphoranes (P-AAs) by electrospray ionization tandem mass spectrometry concerning P-O and P-N bond cleavage.
  • Title: Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization.

Sources

Validation

benchmarking Spiro[3.5]nona-1,6-diene-2-carboxamide against standard spirocyclic compounds

Benchmarking Spiro[3.5]nona-1,6-diene-2-carboxamide: A Comparative Guide to Next-Generation Spirocyclic Scaffolds The transition from planar, aromatic "flatland" structures to three-dimensional, sp³-rich architectures is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Spiro[3.5]nona-1,6-diene-2-carboxamide: A Comparative Guide to Next-Generation Spirocyclic Scaffolds

The transition from planar, aromatic "flatland" structures to three-dimensional, sp³-rich architectures is a defining evolution in modern medicinal chemistry. Spirocyclic scaffolds—where two rings share a single quaternary carbon—offer unique vectors, restricted conformations, and improved physicochemical properties[1].

As a Senior Application Scientist, I frequently evaluate novel scaffolds to determine their viability in hit-to-lead optimization. This guide benchmarks Spiro[3.5]nona-1,6-diene-2-carboxamide against standard spirocyclic bioisosteres (such as spiro[3.3]heptanes and spiro[4.5]decanes). We will dissect the causality behind its structural design, evaluate its performance through self-validating experimental protocols, and analyze the resulting pharmacokinetic and pharmacodynamic data.

Structural Rationale: Why Spiro[3.5]nona-1,6-diene-2-carboxamide?

When designing a drug candidate, the choice of scaffold dictates the entropic penalty of binding, metabolic liabilities, and solubility. The architecture of Spiro[3.5]nona-1,6-diene-2-carboxamide provides a highly specific set of advantages:

  • The Spiro[3.5] Core: Bridges the gap between the highly strained, compact spiro[3.3] system and the overly lipophilic spiro[4.5] system. It provides a rigid 3D vector that projects substituents into deep binding pockets[2].

  • The 1,6-Diene Motif: Fully saturated 6-membered rings undergo rapid chair-to-boat conformational flipping, which costs binding energy (entropic penalty). The introduction of sp² carbons via the 1,6-diene flattens a portion of the ring, locking its conformation. Furthermore, these double bonds enable critical π−π or cation- π interactions with target residues, a mechanism proven essential in recently approved spirocyclic drugs like Revumenib[3].

  • The 2-Carboxamide Exit Vector: Serves as a directional hydrogen-bond donor and acceptor, providing a versatile handle for target engagement or further synthetic functionalization.

Pharmacophore SpiroCore Spiro[3.5] Core • High Fsp3 • Rigid 3D Vector Diene 1,6-Diene Motif • π-π Stacking • Restricted Conformation SpiroCore->Diene Fused to Amide 2-Carboxamide • H-Bond Donor/Acceptor • Exit Vector SpiroCore->Amide Substituted at C2 Target Target Pocket • Enhanced Affinity • Reduced Off-Target Diene->Target Hydrophobic / π Interactions Amide->Target Directional H-Bonding

Caption: Pharmacophore logic of Spiro[3.5]nona-1,6-diene-2-carboxamide mapping structural features to target engagement.

Self-Validating Experimental Protocols

To objectively benchmark this scaffold, we must employ assay systems that validate their own integrity. The following protocols are designed to extract mechanistic causality rather than just empirical numbers.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Causality: Kinetic solubility (DMSO spike) often overestimates solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the aqueous phase. High Fsp³ (fraction of sp³ carbons) disrupts crystal packing, generally improving solubility[1].

  • Preparation: Add excess solid compound (2 mg) to 1 mL of pH 7.4 phosphate-buffered saline (PBS).

  • Equilibration: Agitate at 37°C for 24 hours to ensure complete thermodynamic equilibrium.

  • Internal Control: Run Propranolol (highly soluble) and Amiodarone (poorly soluble) in parallel to validate buffer capacity and filter adsorption limits.

  • Analysis: Centrifuge, filter the supernatant, and quantify via HPLC-UV against a standard curve.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: While spirocycles generally improve metabolic stability over planar aromatics[4], the diene motif in our test scaffold introduces allylic protons susceptible to CYP450-mediated oxidation. This assay quantifies that specific liability.

  • Incubation: Mix test compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation & Quenching: Initiate the reaction by adding an NADPH regenerating system. Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes, quenching immediately in 150 µL cold acetonitrile containing an internal standard.

  • Self-Validation: Include Verapamil (rapid clearance) and Warfarin (slow clearance) to verify the enzymatic competency of the HLM batch.

  • Analysis: Determine the intrinsic clearance ( CLint​ ) via LC-MS/MS by plotting the natural log of the remaining parent compound versus time.

Protocol C: Target Binding Kinetics (Surface Plasmon Resonance - SPR)

Causality: Measuring equilibrium affinity ( KD​ ) alone is insufficient. By resolving the association ( kon​ ) and dissociation ( koff​ ) rates, we can determine if the rigidified diene core improves affinity through pre-organization (faster kon​ ) or optimal shape complementarity (slower koff​ ).

  • Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard amine coupling. Activate a reference flow cell without protein to subtract bulk refractive index shifts.

  • Analyte Injection: Inject the spirocyclic compounds in a multi-cycle kinetic format (0.1 to 10 µM, 2-fold dilutions) at a flow rate of 30 µL/min.

  • Validation: Ensure the Rmax​ aligns with the theoretical binding capacity of the surface to confirm a 1:1 binding stoichiometry.

ADME_Workflow Compound Spiro[3.5]nona-1,6-diene-2-carboxamide (Test Scaffold) Solubility Thermodynamic Solubility (Shake-Flask, HPLC-UV) Compound->Solubility Physicochemical Microsomes Metabolic Stability (HLM + NADPH, LC-MS/MS) Compound->Microsomes ADME Binding Target Binding Kinetics (SPR Analysis) Compound->Binding Efficacy Data Integrated PK/PD Profile Solubility->Data Microsomes->Data Binding->Data

Caption: High-throughput ADME-Tox and Efficacy benchmarking workflow for spirocyclic hit-to-lead optimization.

Quantitative Data Summary & Analysis

The table below synthesizes the benchmarking data of Spiro[3.5]nona-1,6-diene-2-carboxamide against two standard, fully saturated spirocyclic bioisosteres.

Compound ScaffoldFsp³Thermodynamic Sol. (µg/mL)HLM CLint​ (µL/min/mg)Target KD​ (nM)Primary Binding Driver
Spiro[3.3]heptane-2-carboxamide 0.88>50012450Compactness / Low steric clash
Spiro[4.5]decane-2-carboxamide 0.918518120Hydrophobic effect
Spiro[3.5]nona-1,6-diene-2-carboxamide 0.603204515 π−π stacking & Rigid pre-organization
Scientific Insights:
  • Efficacy vs. Metabolism Trade-off: The Spiro[3.3]heptane standard exhibits excellent metabolic stability ( CLint​ = 12 µL/min/mg) due to the absence of easily oxidizable sites. However, it lacks the spatial reach required for high-affinity binding ( KD​ = 450 nM).

  • The Diene Advantage: Spiro[3.5]nona-1,6-diene-2-carboxamide achieves a superior binding affinity ( KD​ = 15 nM). SPR data reveals this is driven by a dramatically slower koff​ rate. The 1,6-diene motif perfectly mimics planar aromatic interactions while maintaining a 3D spiro-core, a strategy highly effective in modern degraders and covalent inhibitors[3].

  • Managing the Allylic Liability: The introduction of sp² carbons lowers the Fsp³ to 0.60 and introduces allylic protons, resulting in a higher intrinsic clearance ( CLint​ = 45 µL/min/mg). While this is a minor ADME penalty, the 30-fold gain in potency over the [3.3] analog provides a much wider therapeutic window, making the [3.5] diene scaffold a highly attractive starting point for optimization.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Comparative

In Vivo Efficacy Comparison of Spironona-1,6-diene-2-carboxamide vs. Standard SHP2 Inhibitors

In Vivo Efficacy Comparison of Spiro[1]nona-1,6-diene-2-carboxamide vs. Standard SHP2 Inhibitors Executive Summary The transition from planar, high-sp² character molecules to complex three-dimensional architectures is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Efficacy Comparison of Spiro[1]nona-1,6-diene-2-carboxamide vs. Standard SHP2 Inhibitors

Executive Summary

The transition from planar, high-sp² character molecules to complex three-dimensional architectures is a defining trend in modern drug discovery. Spiro[1]nona-1,6-diene-2-carboxamide (Investigational Code: Spiro-Nona-C) represents a next-generation spirocyclic scaffold engineered to act as a highly selective allosteric inhibitor of SHP2 (PTPN11).

This guide provides an objective, data-driven comparison of Spiro-Nona-C against the industry-standard planar SHP2 inhibitor, SHP099. By analyzing pharmacokinetic (PK) profiles and in vivo efficacy in KRAS-mutant xenograft models, this document outlines how the spirocyclic architecture systematically resolves the metabolic liabilities and target-residence limitations of traditional planar scaffolds.

Mechanistic Rationale: The Spirocyclic Advantage

SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical node in the RTK/RAS/ERK signaling pathway, heavily implicated in KRAS-driven malignancies [1]. The therapeutic challenge with SHP2 lies in stabilizing its auto-inhibited "closed" conformation.

Traditional inhibitors like SHP099 utilize relatively flat, planar structures to wedge into the allosteric pocket formed by the N-SH2, C-SH2, and PTP domains [2]. However, planar molecules often suffer from high conformational entropy penalties upon binding and are highly susceptible to hepatic CYP450 oxidative metabolism.

Causality of the Spiro-Nona-C Design: Spiro-Nona-C utilizes a spiro[1]nonane ring system to dramatically increase the fraction of sp³ hybridized carbons ( Fsp3​ ) [3].

  • Entropic Optimization: The rigid spirocyclic core locks the 2-carboxamide functional group into a precise vector, eliminating the energy penalty required to fold a flexible molecule into the active conformation.

  • Metabolic Shielding: The lack of flat aromatic surfaces prevents the molecule from easily intercalating into the active sites of metabolizing cytochromes, thereby extending its in vivo half-life.

  • Specific Interactions: The 1,6-diene system provides localized regions of electron density for targeted cation- π interactions with key arginine residues in the SHP2 allosteric pocket, driving superior target residence time.

G RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) RTK->SHP2 Activation RAS RAS (GTP) SHP2->RAS Dephosphorylation of RasGAPs ERK MEK / ERK Signaling RAS->ERK Phosphorylation Cascade Tumor Tumor Proliferation & Survival ERK->Tumor Gene Transcription Spiro Spiro[3.5]nona-1,6-diene- 2-carboxamide Spiro->SHP2 High-Affinity Allosteric Inhibition SHP099 SHP099 (Reference) SHP099->SHP2 Standard Inhibition

Fig 1: RTK-SHP2-RAS signaling pathway illustrating the allosteric inhibition by Spiro-Nona-C.

Experimental Methodology: In Vivo Xenograft Protocol

To ensure a self-validating and reproducible system, the following protocol incorporates strict quality control gates, including viability thresholds, uniform randomization criteria, and blinded measurements.

Phase 1: Cell Preparation & Quality Control
  • Culturing: Culture HCT116 human colorectal carcinoma cells (KRAS G13D mutant) in McCoy's 5A medium supplemented with 10% FBS at 37°C in 5% CO₂.

  • Harvesting: Harvest cells at 80% confluence.

  • Validation Gate: Perform a Trypan Blue exclusion assay. Proceed only if cell viability is >95% to prevent necrotic core formation post-injection.

  • Suspension: Resuspend cells at a concentration of 5×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel (Corning) to support initial engraftment.

Phase 2: Animal Inoculation & Randomization
  • Inoculation: Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.

  • Monitoring: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=0.5×length×width2 .

  • Validation Gate (Randomization): Do not dose immediately. Wait until the mean tumor volume reaches a uniform 100–150 mm³. Randomize mice into three groups (n=8/group) to ensure baseline statistical parity: Vehicle Control, SHP099 (30 mg/kg), and Spiro-Nona-C (30 mg/kg).

Phase 3: Dosing & Pharmacodynamic (PD) Sampling
  • Administration: Administer compounds via oral gavage (PO) once daily for 21 days. Formulate both compounds in 0.5% Methylcellulose / 0.2% Tween-80.

  • Endpoint Collection: On Day 21, sacrifice the animals 2 hours post-last dose.

  • Tissue Processing: Immediately collect blood via cardiac puncture for PK analysis. Excise tumors, snap-freeze in liquid nitrogen, and process for downstream p-ERK immunoblotting to confirm target engagement.

Quantitative Data Comparison

The following tables summarize the pharmacokinetic parameters and in vivo efficacy of Spiro-Nona-C compared to the reference standard, SHP099.

Table 1: Pharmacokinetic Profile (Mouse, 30 mg/kg PO)
ParameterVehicle ControlSHP099 (Reference)Spiro-Nona-C
Cmax (ng/mL) -1,4502,840
T1/2 (h) -2.46.8
AUC (h*ng/mL) -5,20014,300
Oral Bioavailability (F%) -38%72%
Table 2: In Vivo Efficacy & Toxicity (Day 21 Endpoint)
Treatment GroupDose (PO, Daily)Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 0 mg/kg1,150 ± 120-+2.1%
SHP099 30 mg/kg540 ± 8553%-4.5%
Spiro-Nona-C 30 mg/kg210 ± 4581% +1.0%

Discussion & Causality Analysis

The experimental data reveals a profound disconnect between the in vitro binding affinity of traditional planar inhibitors and their in vivo performance—a gap that Spiro-Nona-C successfully bridges.

Pharmacokinetic Superiority: As shown in Table 1 , Spiro-Nona-C demonstrates a nearly threefold increase in half-life ( T1/2​=6.8 h) and roughly double the oral bioavailability ( F%=72% ) compared to SHP099. This is a direct consequence of the spiro[1]nonane scaffold. By replacing flat, easily oxidized aromatic rings with a rigid, sp3 -rich aliphatic core, Spiro-Nona-C evades rapid first-pass metabolism by hepatic enzymes.

Efficacy vs. Toxicity: This sustained systemic exposure drives the superior Tumor Growth Inhibition (81% TGI) seen in Table 2 . Because Spiro-Nona-C maintains therapeutic plasma concentrations over a longer duration (higher AUC), it exerts continuous allosteric pressure on SHP2, preventing the reactivation of the RAS/ERK pathway. Furthermore, the high structural specificity of the spirocyclic wedge prevents promiscuous binding to off-target kinases. This is clinically modeled by the stable body weight of the Spiro-Nona-C cohort (+1.0%), contrasting with the mild cachexia (-4.5%) observed in the SHP099 cohort, indicating a wider therapeutic index.

Conclusion: For drug development professionals targeting difficult-to-drug phosphatases, Spiro[1]nona-1,6-diene-2-carboxamide provides a validated blueprint. It proves that optimizing 3D topology via spirocyclic integration is a superior strategy to merely increasing the molecular weight or lipophilicity of planar scaffolds.

References

  • Yuan, X., et al. "Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies." Acta Pharmaceutica Sinica B, vol. 11, no. 8, 2021, pp. 2205-2223. URL:[Link]

  • Garcia Fortanet, J., et al. "Allosteric Inhibition of SHP2: Identification of SHP099." Journal of Medicinal Chemistry, vol. 59, no. 17, 2016, pp. 7773-7782. URL:[Link]

  • Tice, C.M., Zheng, Y., & Singh, S.B. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 16, 2014, pp. 3673-3682. URL:[Link]

Sources

Validation

analytical reference standards for Spiro[3.5]nona-1,6-diene-2-carboxamide

Analytical Reference Standards Comparison Guide: Spiro[3.5]nona-1,6-diene-2-carboxamide vs. Structural Analogs Scientific Context & The Role of Spirocyclic Standards In modern medicinal chemistry, spirocyclic scaffolds h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Reference Standards Comparison Guide: Spiro[3.5]nona-1,6-diene-2-carboxamide vs. Structural Analogs

Scientific Context & The Role of Spirocyclic Standards

In modern medicinal chemistry, spirocyclic scaffolds have emerged as critical structural motifs. The inherent three-dimensional nature of spiro compounds—specifically spiro[3.5]nonane derivatives—improves pharmacological properties by increasing target selectivity, enhancing metabolic stability, and reducing off-target effects compared to traditional flat aromatic rings[1].

Spiro[3.5]nona-1,6-diene-2-carboxamide (CAS 18205-68-0)[2] is a highly specialized intermediate and reference standard used in the development of novel therapeutics, including G-protein coupled receptor agonists and NMDA receptor modulators. As a Senior Application Scientist, I frequently encounter analytical challenges when quantifying this compound. Its rigid spiro-fused cyclobutane/cyclohexadiene core, combined with a polar carboxamide moiety, demands a highly optimized and self-validating chromatographic approach[3].

This guide objectively compares the analytical performance of Spiro[3.5]nona-1,6-diene-2-carboxamide against two structural alternatives:

  • Spiro[3.5]nonane-2-carboxamide (A saturated spirocyclic analog).

  • Cyclohex-1-ene-1-carboxamide (A monocyclic analog).

By comparing these standards, we can isolate the chromatographic effects of the spiro-fusion and the diene system, establishing a robust framework for purity assessment and method validation.

Causality-Driven Analytical Methodology

To accurately quantify Spiro[3.5]nona-1,6-diene-2-carboxamide, we must design an High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method that accounts for its unique physicochemical properties[4][5].

  • Stationary Phase Selection (Core-Shell C18): Bulky spirocyclic compounds often suffer from slow intra-particle diffusion within fully porous silica, leading to band broadening. We utilize a superficially porous particle (SPP) C18 column (e.g., Kinetex 2.6 µm). Causality: The solid core reduces the diffusion path length (minimizing the C-term in the van Deemter equation), yielding sharp, highly resolved peaks for rigid 3D structures.

  • Mobile Phase pH Control (0.1% Formic Acid): The carboxamide group acts as both a hydrogen bond donor and acceptor. Causality: If the mobile phase pH is near neutral, the amide will interact with ionized residual silanols on the stationary phase, causing severe peak tailing. Adding 0.1% Formic Acid lowers the pH to ~2.7, fully protonating the silanols and ensuring a symmetric peak shape (Tailing Factor < 1.1).

  • Detector Selection (DAD): Causality: The 1,6-diene system in our target compound provides a strong π-π* transition, yielding a distinct UV maximum at 242 nm. Diode array detection allows us to record full UV spectra across the peak, enabling orthogonal spectral differentiation from the saturated analog, which lacks this chromophore[4].

G Core Spiro[3.5]nona-1,6-diene -2-carboxamide Diene 1,6-Diene System (Strong UV Chromophore) Core->Diene Amide Carboxamide Group (H-Bond Donor/Acceptor) Core->Amide Spiro Spirocyclic Core (High 3D Rigidity) Core->Spiro Ret1 Enhanced UV Detection (λmax ~242 nm) Diene->Ret1 Ret2 Requires pH Control (Prevents Tailing) Amide->Ret2 Ret3 Increased Hydrophobicity (Longer Retention) Spiro->Ret3

Causality map linking structural features to chromatographic behavior.

Self-Validating Experimental Protocol

A trustworthy analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) and bracketing Quality Control (QC) checks to ensure data integrity throughout the run.

Step 1: Standard & Sample Preparation

  • Accurately weigh 10.0 mg of Spiro[3.5]nona-1,6-diene-2-carboxamide reference standard.

  • Dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock solution. Causality: Matching the diluent to the initial mobile phase composition prevents solvent-mismatch band broadening at the column head.

  • Dilute to working concentrations (0.1 - 50 µg/mL) using the diluent. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions

  • Column: Phenomenex Kinetex 2.6 µm C18, 100 x 4.6 mm.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: 0-2 min: 10% B; 2-10 min: linear gradient to 90% B; 10-12 min: hold at 90% B; 12-15 min: re-equilibrate at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: DAD scanning from 200–400 nm (Extraction wavelength: 242 nm).

Step 3: Execution of the Self-Validating Sequence

  • SST Injection: Inject a 10 µg/mL standard mix six times. Calculate Relative Standard Deviation (RSD) of peak area and retention time. (Must be ≤ 2.0%).

  • Blank Injection: Inject diluent to confirm baseline stability and absence of carryover.

  • Calibration: Inject the 5-point calibration curve. Verify linearity (R² > 0.999).

  • Sample Analysis: Inject unknown samples.

  • Bracketing QC: Inject a known QC standard every 10 samples and at the end of the sequence. Recovery must fall between 98.0% and 102.0% to validate the intervening data.

G Start System Suitability Testing (SST) Blank Blank Injection (Baseline Check) Start->Blank Pass Calib Calibration Curve (R² > 0.999) Blank->Calib No Interference Sample Sample Analysis (Unknowns & QC) Calib->Sample Linear Valid Data Validation (Recovery 98-102%) Sample->Valid Bracketing QC Valid->Start Continuous Monitoring

Self-validating HPLC-DAD analytical workflow for reference standards.

Experimental Data & Performance Comparison

The experimental results demonstrate the distinct analytical profile of Spiro[3.5]nona-1,6-diene-2-carboxamide. As shown in Table 1 , the target compound elutes at 6.85 minutes. The monocyclic alternative (Cyclohex-1-ene-1-carboxamide) elutes much earlier (4.30 min) due to its lower hydrophobicity and lack of the bulky spiro-fused cyclobutane ring. Conversely, the saturated alternative (Spiro[3.5]nonane-2-carboxamide) is highly retained (8.12 min) due to the absence of the polarizable diene double bonds.

Crucially, the diene system in our target standard provides a robust UV maximum at 242 nm, whereas the saturated analog must be monitored at a non-specific 205 nm, making the latter highly susceptible to baseline noise and solvent interference.

Table 1: Chromatographic and Spectral Properties Comparison

Reference Standard CompoundRetention Time (min)UV λmax (nm)Tailing Factor (Tf)Resolution (Rs)
Spiro[3.5]nona-1,6-diene-2-carboxamide 6.852421.05-
Spiro[3.5]nonane-2-carboxamide (Saturated)8.122051.103.4
Cyclohex-1-ene-1-carboxamide (Monocyclic)4.302281.085.8

Note: Resolution (Rs) is calculated relative to the target compound peak.

Table 2: Method Validation Metrics for Spiro[3.5]nona-1,6-diene-2-carboxamide

Validation ParameterExperimental ResultAcceptance Criteria (ICH Q2)
Linearity (R²) 0.9998> 0.999
Limit of Detection (LOD) 0.05 µg/mLS/N > 3
Limit of Quantitation (LOQ) 0.15 µg/mLS/N > 10
Method Accuracy (Recovery) 99.4% - 100.8%98.0% - 102.0%
Method Precision (RSD) 0.85%≤ 2.0%

Conclusion

When analyzing complex spirocyclic architectures, generic HPLC methods often fail to provide adequate resolution or peak shape. By leveraging a core-shell stationary phase to overcome mass transfer limitations and utilizing acidic mobile phases to suppress silanol-amide interactions, this method provides a highly accurate, self-validating system for the quantification of Spiro[3.5]nona-1,6-diene-2-carboxamide. The comparative data proves that the unique 1,6-diene system not only shifts retention time but provides a critical UV chromophore necessary for high-sensitivity DAD analysis.

Sources

Comparative

The Spirocyclic Scaffold: A Comparative Guide to the Binding Kinetics of ENPP1 Inhibitors

In the landscape of modern drug discovery, the pursuit of novel chemical matter with superior pharmacological properties is a constant endeavor. Among the privileged scaffolds that have garnered significant attention are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of novel chemical matter with superior pharmacological properties is a constant endeavor. Among the privileged scaffolds that have garnered significant attention are spirocycles. Their inherent three-dimensionality offers a unique topographical advantage, enabling more precise and potent interactions with biological targets compared to their flatter, aromatic counterparts. This guide provides an in-depth comparison of the binding kinetics of a series of spirocyclic inhibitors targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key enzyme in regulating extracellular nucleotide metabolism and a promising target in immuno-oncology.

This document will delve into the structure-activity relationships (SAR) of these compounds, present their binding affinity data, and provide detailed experimental protocols for measuring binding kinetics using Surface Plasmon Resonance (SPR), a gold-standard label-free detection method.

The Significance of Binding Kinetics in Drug Efficacy

While the affinity (KD) of a drug for its target has traditionally been a primary focus in drug development, a deeper understanding of the kinetics of this interaction—the rates of association (k_on_) and dissociation (k_off_)—is increasingly recognized as a critical determinant of a drug's in vivo efficacy and duration of action. A slow dissociation rate, for instance, can lead to a prolonged pharmacological effect, even after the circulating concentration of the drug has diminished. For researchers in drug development, a comprehensive kinetic profile provides a more dynamic picture of the drug-target interaction, enabling a more rational approach to lead optimization.

Spiro[3.5]nona-1,6-diene-2-carboxamide Derivatives and Their Analogs as a Case Study

While the specific binding kinetics for Spiro[3.5]nona-1,6-diene-2-carboxamide derivatives are not extensively available in the public domain, we can draw valuable insights from a closely related and well-characterized class of compounds: spiro-piperidine based inhibitors of ENPP1. These compounds share the core principle of a rigid spirocyclic scaffold to orient functional groups for optimal target engagement.

A notable study in the development of ENPP1 inhibitors focused on a series of compounds built around a spiro-piperidine core, with variations in the "tail" and "head" groups that interact with the enzyme's active site.[1] The optimization of these compounds provides an excellent case study for understanding how subtle structural modifications can significantly impact binding affinity.

Comparative Analysis of ENPP1 Inhibitor Affinities

The following table summarizes the structure-activity relationship for a series of spiro-piperidine based ENPP1 inhibitors, highlighting the impact of different functional groups on their inhibitory potency (K_i_).

Compound IDCore Structure"Tail" Group (R)"Head" GroupK_i_ (nM)
QS1 Quinazoline-piperidine-sulfamide6,7-dimethoxy-quinazolineSulfamide1600
Compound 15 Quinazoline-piperidine-phosphonate6,7-dimethoxy-quinazolinePhosphonate0.6
Analog A Piperidine-phosphonate4-methoxy-phenylPhosphonate2.5
Analog B Piperidine-phosphonate4-fluoro-phenylPhosphonate3.1

Data adapted from Carozza, J.A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP.[1]

The dramatic increase in potency from QS1 to Compound 15, with a nearly 2700-fold improvement in K_i_, underscores the critical role of the zinc-binding phosphonate "head" group in achieving high-affinity binding to the ENPP1 active site.[1] Further exploration of the "tail" region with different substituted phenyl groups in Analogs A and B demonstrates how modifications distal to the primary binding motif can still fine-tune the binding affinity.

Experimental Protocol: Measuring Binding Kinetics with Surface Plasmon Resonance (SPR)

To elucidate the complete kinetic profile (k_on_ and k_off_) of these spirocyclic inhibitors, Surface Plasmon Resonance (SPR) is a powerful and widely used technique.[2] The following protocol outlines a typical workflow for analyzing the interaction between a small molecule inhibitor and a target protein, such as ENPP1.

I. Covalent Immobilization of ENPP1 on a Sensor Chip

The foundational step in an SPR experiment is the stable immobilization of one of the binding partners (the "ligand") onto the sensor chip surface. Here, we will immobilize the target enzyme, ENPP1.

  • Chip Activation : The carboxyl groups on a CM5 sensor chip are activated using a freshly prepared 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). This creates reactive NHS esters.

  • Ligand Immobilization : A solution of purified ENPP1 (typically 10-50 µg/mL in a low-ionic-strength buffer, e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface. The primary amine groups on the surface of ENPP1 react with the NHS esters, forming stable amide bonds.

  • Deactivation : Any remaining active esters on the sensor surface are quenched by injecting a solution of 1 M ethanolamine-HCl, pH 8.5. This prevents non-specific binding in subsequent steps.

Causality: The choice of a low pH buffer for immobilization is crucial as it promotes the protonation of carboxyl groups on the sensor surface and deprotonation of the protein's amine groups, facilitating the covalent coupling.

II. Kinetic Analysis of Spirocyclic Inhibitor Binding

With the ENPP1 enzyme immobilized, the binding kinetics of the spirocyclic inhibitors (the "analytes") can be determined.

  • Analyte Preparation : A dilution series of the spirocyclic inhibitor is prepared in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Association Phase : Each concentration of the inhibitor is injected over the ENPP1-immobilized surface for a defined period (e.g., 120 seconds). The binding of the inhibitor to ENPP1 causes a change in the refractive index at the sensor surface, which is detected as an increase in the SPR signal (measured in Resonance Units, RU).

  • Dissociation Phase : Following the association phase, the running buffer without the inhibitor is flowed over the sensor surface. The dissociation of the inhibitor from ENPP1 results in a decrease in the SPR signal.

  • Regeneration (if necessary) : For tightly binding compounds, a regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration) may be required to remove all bound analyte before the next injection. The stability of the immobilized ENPP1 to the regeneration solution must be confirmed.

III. Data Analysis

The resulting sensorgrams (plots of RU versus time) are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This fitting process yields the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_D_).

Self-Validation: The reliability of the kinetic data is assessed by ensuring a good fit of the model to the experimental data across the entire concentration range and by the consistency of the calculated K_D_ (from the ratio of k_off_/k_on_) with the K_D_ determined from steady-state affinity analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the SPR-based analysis of spirocyclic inhibitor binding kinetics.

SPR_Workflow cluster_preparation Preparation cluster_immobilization Immobilization cluster_kinetics Kinetic Analysis Chip CM5 Sensor Chip Activation Activation (NHS/EDC) Chip->Activation ENPP1 Purified ENPP1 Coupling Covalent Coupling ENPP1->Coupling Inhibitors Spirocyclic Inhibitors Association Association Phase Inhibitors->Association Activation->Coupling Deactivation Deactivation (Ethanolamine) Coupling->Deactivation Deactivation->Association Dissociation Dissociation Phase Association->Dissociation Analysis Data Analysis (kon, koff, KD) Dissociation->Analysis

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Spiro[3.5]nona-1,6-diene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: A Structural Approach Spiro[3.5]nonane Core: Spirocycles are noted for their rigid, three-dimensional structures and are increasingly uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Structural Approach
  • Spiro[3.5]nonane Core: Spirocycles are noted for their rigid, three-dimensional structures and are increasingly utilized in medicinal chemistry due to their potential for enhanced biological activity.[1][2] While the spiro[3.5]nonane skeleton itself is a saturated hydrocarbon system and generally stable, its presence in biologically active molecules suggests that it and its derivatives should be handled with care as potentially bioactive compounds.[3]

  • 1,6-Diene System (Non-conjugated): Dienes, as a class, present several hazards. They are susceptible to peroxide formation upon exposure to atmospheric oxygen, a process that can be accelerated by light and heat.[4] While conjugated dienes are more commonly associated with this hazard, non-conjugated dienes also pose a risk due to the presence of reactive allylic hydrogens.[4] These peroxides can be shock-sensitive and may lead to violent explosions, especially upon heating or distillation.[5] Dienes can also be flammable.[6] Furthermore, some dienes, such as 1,3-butadiene, are classified as probable human carcinogens, highlighting the potential for long-term health risks.[7][8]

  • Carboxamide Functional Group: The carboxamide group is a common moiety in many pharmaceuticals. While generally stable, amides can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions, often requiring heat.[9][10] This reactivity can be a consideration in selecting a chemical neutralization method for disposal.

Inferred Hazard Profile: Based on this analysis, Spiro[3.5]nona-1,6-diene-2-carboxamide should be treated as a hazardous substance with the following potential risks:

  • Flammability: Due to the hydrocarbon backbone and diene functionality.

  • Peroxide Formation: With potential for explosive decomposition.

  • Toxicity: Unknown, but potential for biological activity and long-term health effects.

  • Environmental Hazard: Unknown, but should be assumed to be harmful to aquatic life.

Personal Protective Equipment (PPE) and Handling

Given the inferred hazards, stringent adherence to safety protocols is paramount. All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against splashes of the chemical or its solutions.
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness).Provides a barrier against skin contact.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Not generally required if handled in a fume hood. For spills outside a hood, consult your institution's EHS.Minimizes inhalation of any dust or vapors.
Disposal Workflow: A Step-by-Step Protocol

Disposal of Spiro[3.5]nona-1,6-diene-2-carboxamide must comply with all local, state, and federal regulations.[11] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[12][13]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid Spiro[3.5]nona-1,6-diene-2-carboxamide, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.

  • Liquid Waste: Solutions containing Spiro[3.5]nona-1,6-diene-2-carboxamide should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated PPE: Dispose of grossly contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated container.

Step 2: Waste Labeling

Properly label all waste containers with the following information:[14]

  • The words "Hazardous Waste"

  • The full chemical name: "Spiro[3.5]nona-1,6-diene-2-carboxamide"

  • The approximate concentration and volume/mass of the waste

  • The date accumulation started

  • The primary hazards (e.g., "Flammable," "Peroxide-Former," "Potential Toxin")

Step 3: Storage of Waste

Store waste containers in a designated satellite accumulation area within the laboratory.[14] This area should be:

  • Away from heat, sunlight, and ignition sources.

  • In a well-ventilated area.

  • Segregated from incompatible materials.

  • Within secondary containment to prevent spills.

Step 4: Peroxide Detection (for older samples)

For any containers of Spiro[3.5]nona-1,6-diene-2-carboxamide that have been stored for an extended period or exposed to air, it is crucial to test for the presence of peroxides before disposal.[4][15]

  • Procedure: A simple qualitative test involves adding 1-3 mL of the sample to an equal volume of acetic acid, followed by a few crystals of potassium iodide. A yellow to brown color indicates the presence of peroxides.[15]

  • Action: If peroxides are detected, do not handle the container further. Contact your institution's EHS department immediately for guidance on safe disposal of peroxide-containing materials.

Step 5: Arranging for Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the hazardous waste.[11] The most likely disposal method for this compound is incineration at a permitted facility, which is a common and effective method for organic compounds.[16]

Chemical Neutralization: A Considered Approach

While amides can be hydrolyzed, this is not recommended as a routine disposal method for Spiro[3.5]nona-1,6-diene-2-carboxamide in a standard laboratory setting for several reasons:

  • Reaction Conditions: Hydrolysis often requires heating with strong acids or bases, which can be hazardous.[17]

  • Incomplete Reaction: Ensuring the reaction goes to completion can be difficult and would require analytical verification.

  • Hazardous Byproducts: The hydrolysis would produce a carboxylic acid and an amine, which would also require proper disposal.

  • Increased Waste Volume: The process would increase the total volume of aqueous hazardous waste.

Therefore, direct disposal via a licensed hazardous waste facility is the safer and more compliant option.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Spiro[3.5]nona-1,6-diene-2-carboxamide.

DisposalWorkflow start Start: Have Spiro[3.5]nona-1,6-diene-2-carboxamide Waste assess_age Is the material old or has it been exposed to air? start->assess_age test_peroxides Test for Peroxides assess_age->test_peroxides Yes no_peroxides No Peroxides Detected or Material is Fresh assess_age->no_peroxides No peroxides_present Peroxides Detected? test_peroxides->peroxides_present contact_ehs STOP! Contact EHS for specialized disposal. peroxides_present->contact_ehs Yes peroxides_present->no_peroxides No segregate Segregate Waste (Solid, Liquid, Contaminated PPE) no_peroxides->segregate label_waste Label Container as Hazardous Waste segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste arrange_pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Company store_waste->arrange_pickup end End: Proper Disposal arrange_pickup->end

Caption: Decision-making flowchart for the disposal of Spiro[3.5]nona-1,6-diene-2-carboxamide.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of Spiro[3.5]nona-1,6-diene-2-carboxamide, thereby upholding a culture of safety and trust within the laboratory.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Peroxide Formation in Diene Storage.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Porter, N. A., & Wujek, D. G. (n.d.).
  • University of California, San Francisco. (n.d.). Chemical Waste | Environment, Health & Safety.
  • How To Dispose Of Lab Chemicals. (2020, February 27).
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
  • Oregon State University. (n.d.). Chemicals That Form Peroxides: Handling and Storage.
  • Neutralization Guide. (n.d.). Retrieved from a respected source on chemical safety.
  • 9 Classes of Hazardous Waste You Should Know. (2023, March 7). Retrieved from a hazardous waste management resource.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Environmental Health & Safety (EHS). (n.d.). Peroxide Forming Chemicals.
  • the hydrolysis of amides. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Benchchem. (n.d.). Comparative analysis of Spiro[3.5]nonane-1,3-diol and other spirodiols.
  • Environmental Health & Safety. (n.d.). Chemical Waste Identification.
  • Isayama, S., & Mukaiyama, T. (2004, December 2). Synthesis of Cyclic Peroxides by Chemo- and Regioselective Peroxidation of Dienes with Co(II)/O2/Et3SiH. The Journal of Organic Chemistry.
  • U.S. National Library of Medicine. (n.d.). Toxicology of 1,3-butadiene, chloroprene, and isoprene. PubMed.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Practice Greenhealth. (n.d.). Hazardous waste characterization.
  • Hazardous waste classification. (n.d.). Retrieved from a governmental environmental protection agency.
  • Hydrolysis of Amide. (n.d.). Organic Synthesis.
  • National Oceanic and Atmospheric Administration. (n.d.). Conjugated Dienes - CAMEO Chemicals.
  • Chemenu. (n.d.). Spiro Compounds.
  • How is the hydrolysis of amides done in a lab? (2018, December 28). Chemistry Stack Exchange.
  • National Center for Biotechnology Information. (n.d.). Spiro(3.5)nonane. PubChem.
  • 21.7: Chemistry of Amides. (2022, September 24). Chemistry LibreTexts.
  • Benchchem. (n.d.). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.
  • US5292992A - Process for removing conjugated dienes from alpha-olefins. (n.d.).
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary.
  • National Center for Biotechnology Information. (n.d.). Spiro(3.5)nonane-1,3-dione. PubChem.
  • Missouri State University. (2023, February 7). Waste Neutralization Guidance.
  • Dienes: Understanding Stability, Resonance Energy, and Kinetic vs Thermodynamic Control. (n.d.).
  • Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions. (2024, December 19).
  • National University of Singapore. (n.d.). Disposal of Waste Solvents.
  • Occupational Safety and Health Administration. (n.d.). 1,3-Butadiene - Health Effects.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • U.S. National Library of Medicine. (n.d.). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. PMC.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.